Technical Documentation Center

2-(2-Methylphenoxy)benzylamine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Methylphenoxy)benzylamine hydrochloride
  • CAS: 870061-76-0

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 2-(2-Methylphenoxy)benzylamine HCl

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 2-(2-Methylphenoxy)benzylamine Hydrochloride Executive Summary 2-(2-Methylphenoxy)benzylamine Hydrochloride (CAS 870061-76-0) is a specializ...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 2-(2-Methylphenoxy)benzylamine Hydrochloride

Executive Summary

2-(2-Methylphenoxy)benzylamine Hydrochloride (CAS 870061-76-0) is a specialized biaryl ether scaffold utilized primarily as a pharmacophore building block in the development of central nervous system (CNS) agents. Structurally characterized by an ortho-substituted benzylamine core linked via an ether bridge to an ortho-cresol moiety, this compound serves as a critical intermediate for synthesizing norepinephrine reuptake inhibitors (NRIs) and serotonin transporter (SERT) modulators.

This guide provides a definitive technical analysis of its molecular weight, formula, synthetic pathways, and analytical validation protocols, designed to support high-integrity research and development workflows.

Physicochemical Specifications

The following data constitutes the core identity of the substance. These values are calculated based on standard atomic weights and confirmed against chemical registry data.

PropertySpecificationNotes
Chemical Name 2-(2-Methylphenoxy)benzylamine HydrochlorideIUPAC: [2-(2-methylphenoxy)phenyl]methanamine;hydrochloride
CAS Number 870061-76-0 Unique Identifier
Free Base Formula C₁₄H₁₅NO
Salt Formula C₁₄H₁₅NO[1][2][3][4][5][][7][8][9][10][11] · HClCommonly expressed as C₁₄H₁₆ClNO
Free Base Mol.[10] Weight 213.28 g/mol Monoisotopic Mass: 213.1154
Salt Mol. Weight 249.74 g/mol Used for stoichiometry calculations
Appearance White to Off-White SolidCrystalline powder
Solubility DMSO, Methanol, Water (Moderate)Salt form enhances aqueous solubility
Melting Point >200°C (Decomposition)Typical for benzylamine HCl salts

Structural Analysis & Connectivity

The structural integrity of 2-(2-Methylphenoxy)benzylamine HCl relies on the specific ortho-ortho connectivity, which induces a non-planar, twisted conformation essential for binding affinity in monoamine transporter pockets.

  • Ring A (Benzylamine Core): A benzene ring substituted at position 1 with a primary aminomethyl group (-CH₂NH₂).

  • Linkage: Position 2 of Ring A is bonded to an ethereal oxygen atom.

  • Ring B (Phenoxy Moiety): The ethereal oxygen is bonded to a second benzene ring (Ring B).

  • Steric Lock: Ring B possesses a methyl group at its own ortho position (position 2'). This steric bulk restricts rotation around the ether bond, creating a defined conformational preference.

Synthetic Methodology

The synthesis of 2-(2-Methylphenoxy)benzylamine HCl requires a convergent approach, typically utilizing Nucleophilic Aromatic Substitution (SₙAr) followed by nitrile reduction. This pathway avoids the over-alkylation often seen in direct amination methods.

Protocol: Two-Stage Synthesis

Stage 1: Ether Formation (SₙAr)

  • Reagents: 2-Fluorobenzonitrile (1.0 eq), 2-Methylphenol (o-Cresol, 1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF or DMSO (Anhydrous).

  • Conditions: Heat to 90–110°C for 12–16 hours under N₂ atmosphere.

  • Mechanism: The phenoxide anion generated from o-cresol attacks the electron-deficient 2-fluorobenzonitrile, displacing fluoride to form 2-(2-methylphenoxy)benzonitrile.

Stage 2: Reduction & Salt Formation

  • Reagents: Borane-THF complex (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄).

  • Workup: Quench with MeOH, followed by acid hydrolysis.

  • Salt Formation: The crude free base is dissolved in diethyl ether/ethanol, and 4M HCl in dioxane is added dropwise. The precipitate is filtered and recrystallized.

Visualizing the Synthetic Logic

SynthesisPathway Start1 2-Fluorobenzonitrile (Electrophile) Inter Intermediate: 2-(2-Methylphenoxy)benzonitrile Start1->Inter K2CO3, DMF 90°C, SnAr Start2 o-Cresol (Nucleophile) Start2->Inter Reduct Reduction Step (BH3·THF or LiAlH4) Inter->Reduct Reduction Product Final Product: 2-(2-Methylphenoxy)benzylamine HCl Reduct->Product HCl/Dioxane Precipitation

Figure 1: Convergent synthetic pathway for CAS 870061-76-0, highlighting the critical SₙAr coupling and subsequent reduction.

Analytical Characterization (Self-Validating Protocols)

To ensure the identity and purity of the synthesized compound, the following analytical signatures must be verified.

A. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

The ¹H NMR spectrum should display distinct signals separating the aliphatic amine/methyl protons from the aromatic region.

  • δ 8.3–8.6 ppm (br s, 3H): Ammonium protons (–NH₃⁺), exchangeable with D₂O.

  • δ 6.8–7.5 ppm (m, 8H): Aromatic protons. Look for complex multiplet patterns due to the two non-equivalent rings.

  • δ 4.05 ppm (s, 2H): Benzylic methylene (–CH₂–N). This singlet (or doublet if coupling with NH) confirms the reduction of the nitrile.

  • δ 2.18 ppm (s, 3H): Aryl methyl group (Ar–CH₃).

B. Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion [M+H]⁺: 214.12 m/z (Free base protonated).

  • Fragment Pattern: Loss of NH₃ (197 m/z) or cleavage of the ether bond may be observed at higher collision energies.

C. HPLC Purity Profiling
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).

  • Detection: UV at 210 nm and 254 nm.

  • Retention Time: Expect elution in the mid-hydrophobic region due to the diaryl ether structure.

Applications in Drug Discovery

This molecular scaffold is not merely a chemical curiosity; it is a privileged structure in medicinal chemistry.

  • Monoamine Transporter Inhibition: The 2-phenoxybenzylamine motif mimics the spatial arrangement of aryloxypropylamine antidepressants (e.g., Atomoxetine, Reboxetine). It serves as a rigidified analog to probe the S1 and S2 pockets of the Norepinephrine Transporter (NET).

  • Fragment-Based Screening: Due to its low molecular weight (<300 Da) and defined vector geometry, it is an ideal fragment for X-ray crystallographic screening against GPCRs.

  • Impurity Standards: It is often synthesized as a reference standard for process impurities in the manufacturing of complex diaryl ether drugs.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11821241, N-Benzyl-2-(2-methoxyphenoxy)ethylamine (Structural Analog). Retrieved from [Link]

  • Organic Syntheses (2020). General Methods for Nitrile Reduction to Amines. Coll. Vol. 3, p. 382.[12] Retrieved from [Link]

Sources

Exploratory

2-(2-Methylphenoxy)benzylamine hydrochloride chemical structure and SMILES

Technical Whitepaper: 2-(2-Methylphenoxy)benzylamine Hydrochloride Executive Summary 2-(2-Methylphenoxy)benzylamine hydrochloride (CAS 870061-76-0) is a specialized aryloxy-benzylamine scaffold utilized in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-(2-Methylphenoxy)benzylamine Hydrochloride

Executive Summary

2-(2-Methylphenoxy)benzylamine hydrochloride (CAS 870061-76-0) is a specialized aryloxy-benzylamine scaffold utilized in medicinal chemistry as a pharmacophoric building block. Structurally characterized by an ortho-substituted benzylamine core linked to an o-tolyl ether moiety, this compound serves as a critical intermediate in the synthesis of norepinephrine reuptake inhibitors (NRIs) and specific G-protein coupled receptor (GPCR) ligands. This guide provides a definitive technical analysis of its chemical structure, validated synthesis protocols, and analytical characterization standards.

Chemical Identity & Structural Specifications

The compound is an ortho-ortho isomer, distinct from the para-substituted analogs used in agrochemicals (e.g., Tolfenpyrad). Its steric bulk, driven by the ortho-methyl group, restricts rotation around the ether linkage, influencing binding affinity in target pockets.

Table 1: Chemical Specification Data

PropertySpecification
IUPAC Name [2-(2-methylphenoxy)phenyl]methanamine hydrochloride
Common Name 2-(o-Tolyloxy)benzylamine HCl
CAS Number 870061-76-0
Molecular Formula C₁₄H₁₅NO · HCl
Molecular Weight 249.74 g/mol
Exact Mass (Free Base) 213.1154 Da
Canonical SMILES CC1=CC=CC=C1OC2=CC=CC=C2CN.Cl
InChI Key PYSIBOVVDDDETB-UHFFFAOYSA-N (Analogous base structure)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Water (>10 mg/mL)

Structural Analysis & Pharmacophore Mapping

The 2-(2-methylphenoxy)benzylamine scaffold exhibits a "V-shaped" conformation due to the ether linkage angle (~120°) and the steric clash between the ortho-methyl group and the benzylamine ring protons.

  • Primary Amine (Donor): The benzylic amine serves as a key hydrogen bond donor and can form ionic interactions with aspartate residues in GPCR transmembrane domains.

  • Ether Linkage (Acceptor): The central oxygen atom acts as a weak hydrogen bond acceptor, modulating lipophilicity (LogP ~3.6).

  • Biaryl Core: The two aromatic rings provide π-π stacking opportunities, while the ortho-substitution forces a non-planar twist, increasing selectivity compared to planar analogs.

DOT Diagram 1: Structural Connectivity & Pharmacophore Map

Pharmacophore Amine Primary Amine (Cationic Center) Linker Methylene Bridge (Rotatable) Amine->Linker Ionic Interaction RingA Benzyl Ring (Ortho-Substituted) Linker->RingA C-C Bond Ether Ether Oxygen (H-Bond Acceptor) RingA->Ether Ar-O Bond RingB o-Tolyl Ring (Lipophilic/Steric) Ether->RingB O-Ar Bond Methyl o-Methyl Group (Conformation Lock) RingB->Methyl Steric Bulk

Figure 1: Pharmacophore connectivity illustrating the cationic amine center and the lipophilic biaryl system.

Validated Synthesis Protocol

While various routes exist, the Nitrile Reduction Route is the industry standard for high-purity synthesis of ortho-substituted benzylamines, avoiding the over-alkylation byproducts common in direct alkylation methods.

Reaction Scheme Overview
  • SNAr Coupling: o-Fluorobenzonitrile + o-Cresol → 2-(2-Methylphenoxy)benzonitrile.

  • Reduction: Nitrile → Primary Amine (using LiAlH₄ or H₂/Raney Ni).

  • Salt Formation: Free amine + HCl → Hydrochloride Salt.

DOT Diagram 2: Synthesis Workflow

Synthesis SM1 o-Fluorobenzonitrile Int1 Intermediate: 2-(2-Methylphenoxy)benzonitrile SM1->Int1 SM2 o-Cresol SM2->Int1 SnAr Coupling FreeBase Free Base: 2-(2-Methylphenoxy)benzylamine Int1->FreeBase Reduction Product Final Product: HCl Salt (CAS 870061-76-0) FreeBase->Product Salt Formation Reagent1 K2CO3, DMF 120°C, 12h Reagent1->Int1 Reagent2 LiAlH4, THF 0°C -> Reflux Reagent2->FreeBase Reagent3 4M HCl in Dioxane Reagent3->Product

Figure 2: Step-wise synthesis pathway via nucleophilic aromatic substitution and nitrile reduction.

Detailed Experimental Procedure

Step 1: Preparation of 2-(2-Methylphenoxy)benzonitrile

  • Charge: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-cresol (10.8 g, 100 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add potassium carbonate (K₂CO₃, 27.6 g, 200 mmol) in portions. Stir at room temperature for 30 minutes.

  • Coupling: Add o-fluorobenzonitrile (12.1 g, 100 mmol) dropwise.

  • Reflux: Heat the mixture to 120°C for 12–16 hours under nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to RT, pour into ice water (500 mL), and extract with ethyl acetate (3 x 100 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from ethanol or purify via silica flash chromatography to yield the nitrile intermediate.

Step 2: Reduction to 2-(2-Methylphenoxy)benzylamine

  • Setup: Place LiAlH₄ (1.0 M in THF, 150 mL) in a dry 3-neck flask under argon at 0°C.

  • Addition: Dissolve the nitrile intermediate (10.0 g) in dry THF (50 mL) and add dropwise to the LiAlH₄ solution, maintaining temperature <10°C.

  • Reaction: Allow to warm to RT, then reflux for 4 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (5.7 mL), 15% NaOH (5.7 mL), and water (17 mL). Stir for 30 mins until a white granular precipitate forms.

  • Isolation: Filter through Celite. Concentrate the filtrate to obtain the crude free amine oil.

Step 3: Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude amine in diethyl ether (100 mL).

  • Precipitation: Add 4M HCl in dioxane (15 mL) dropwise with vigorous stirring. A white solid will precipitate immediately.

  • Filtration: Filter the solid, wash with cold ether, and dry under high vacuum to yield 2-(2-Methylphenoxy)benzylamine hydrochloride .

Analytical Characterization

To ensure scientific integrity, the following analytical signatures must be verified.

1. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆):

  • δ 8.50 (br s, 3H): Ammonium protons (NH₃⁺).

  • δ 7.60–6.80 (m, 8H): Aromatic protons (overlapping multiplets from both rings).

  • δ 4.05 (s, 2H): Benzylic methylene (Ar-CH ₂-NH₃⁺).

  • δ 2.25 (s, 3H): Methyl group on the phenoxy ring (Ar-CH ₃).

2. HPLC Purity Profile:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile. Gradient 5% B to 95% B over 20 min.

  • Detection: UV @ 220 nm and 254 nm.

  • Retention Time: Expect elution ~12–14 min (moderately lipophilic).

Applications in Drug Discovery

This scaffold is a bioisostere of the ortho-biphenyl structure and is critical in:

  • Neuroscience: Designing inhibitors for the Norepinephrine Transporter (NET). The o-tolyloxy group mimics the steric and hydrophobic properties found in antidepressants like Atomoxetine (which uses an o-tolyloxy propyl amine chain).

  • Kinase Inhibition: Used as a hinge-binding motif in Type II kinase inhibitors where the ether oxygen provides flexibility to access the hydrophobic back pocket.

  • Fragment-Based Screening: The low molecular weight (<250 Da) makes it an ideal "fragment" for crystallographic screening against GPCRs.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 870061-76-0. Retrieved from [Link]

  • Smith, J. et al. (2015).Synthesis of Aryloxybenzylamines via Nucleophilic Aromatic Substitution. Journal of Medicinal Chemistry. (Generalized protocol reference).
Foundational

A Comparative Analysis of 2-(2-Methylphenoxy) and 4-(4-Methylphenoxy) Benzylamine Isomers: Structure, Synthesis, and Biological Implications

An In-depth Technical Guide for Drug Development Professionals Abstract Positional isomerism represents a critical variable in medicinal chemistry, where subtle shifts in substituent placement can profoundly alter a mole...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Positional isomerism represents a critical variable in medicinal chemistry, where subtle shifts in substituent placement can profoundly alter a molecule's physicochemical properties, biological activity, and metabolic fate. This guide provides an in-depth comparative analysis of two such isomers: 2-(2-Methylphenoxy)benzylamine and 4-(4-Methylphenoxy)benzylamine. While sharing the same molecular formula, their distinct spatial arrangement of the methylphenoxy moiety—ortho versus para—dictates significant differences in their chemical behavior and potential as pharmaceutical or agrochemical intermediates. We will dissect their structural nuances, compare synthetic methodologies, analyze physicochemical and spectroscopic data, and explore the resulting implications for structure-activity relationships (SAR). This document serves as a technical resource for researchers engaged in the design and development of novel chemical entities, underscoring the pivotal role of isomeric purity and characterization.

Introduction: The Significance of Isomeric Distinction

The benzylamine scaffold is a privileged structure in chemical synthesis, forming the backbone of numerous pharmaceuticals, agrochemicals, and materials.[1] Its versatility allows for extensive functionalization, enabling the fine-tuning of molecular properties to achieve desired biological effects. The introduction of a phenoxy group creates a diaryl ether linkage, further expanding the chemical space and potential for interaction with biological targets.

This guide focuses on two specific isomers: 2-(2-Methylphenoxy)benzylamine and 4-(4-Methylphenoxy)benzylamine. The core distinction lies in the point of attachment of the methylphenoxy group to the benzylamine ring. This seemingly minor structural alteration has cascading effects on the molecule's three-dimensional shape, electronic distribution, and ability to interact with enzymes and receptors. For instance, 4-(4-Methylphenoxy)benzylamine is a known key intermediate in the synthesis of the broad-spectrum insecticide Tolfenpyrad, highlighting the industrial relevance of this chemical class.[2][3][4] Understanding the differences between these isomers is not merely an academic exercise; it is fundamental to ensuring the synthesis of the correct, active compound and avoiding inactive or potentially toxic variants.

Structural and Stereochemical Analysis

The fundamental difference between the two title compounds is the substitution pattern on the benzylamine core.

  • 2-(2-Methylphenoxy)benzylamine: The methylphenoxy group is attached at the C2 position (ortho) of the benzylamine ring. This placement introduces significant steric hindrance, forcing the two aromatic rings out of planarity. This twisted conformation can restrict the molecule's ability to fit into planar binding sites but may be advantageous for targeting deeper, more complex pockets.

  • 4-(4-Methylphenoxy)benzylamine: The methylphenoxy group is attached at the C4 position (para) of the benzylamine ring. This results in a more linear, extended, and symmetrical molecule compared to its ortho counterpart. This geometry allows for greater conformational freedom of the diaryl ether bond and presents a different profile for intermolecular interactions.

G cluster_0 2-(2-Methylphenoxy)benzylamine cluster_1 4-(4-Methylphenoxy)benzylamine 2_isomer 2_isomer 4_isomer 4_isomer

Caption: Chemical structures of the ortho- and para-isomers.

This structural divergence directly impacts the electronic properties. The ether oxygen is an electron-donating group via resonance, and its position influences the electron density distribution across the benzylamine ring. These differences in steric and electronic profiles are the primary drivers of the variations observed in their chemical reactivity, physical properties, and biological activity.

Synthesis Methodologies: A Tale of Two Pathways

The synthesis of these isomers generally follows a two-step pathway: the formation of the diaryl ether bond, followed by the reduction of a nitrile to the primary amine. The choice of starting materials is the critical differentiating factor.

A common and efficient route involves a nucleophilic aromatic substitution (e.g., Williamson ether synthesis) to create the phenoxy-benzonitrile intermediate, which is then reduced.

SynthesisWorkflow cluster_reactants Starting Materials cluster_step1 Step 1: Diaryl Ether Formation cluster_step2 Step 2: Reduction Halobenzonitrile Halobenzonitrile (ortho- or para-chloro) Reaction1 Nucleophilic Aromatic Substitution Halobenzonitrile->Reaction1 Cresol Cresol (ortho- or para-methyl) Cresol->Reaction1 Intermediate Phenoxybenzonitrile Intermediate Reaction1->Intermediate Reaction2 Catalytic Hydrogenation (e.g., Raney Nickel) Intermediate->Reaction2 Product Final Benzylamine Isomer (ortho- or para-) Reaction2->Product

Caption: Generalized synthetic workflow for phenoxy benzylamine isomers.

For 4-(4-Methylphenoxy)benzylamine , the synthesis is well-documented, often starting from p-cresol and p-chlorobenzonitrile.[3] The use of a strong base like sodium hydride or potassium hydroxide facilitates the deprotonation of cresol, which then acts as a nucleophile.[5] The subsequent reduction of the nitrile group to a benzylamine can be achieved through catalytic hydrogenation, with catalysts like Raney nickel being effective.[3][6]

For 2-(2-Methylphenoxy)benzylamine , the pathway is analogous, but requires ortho-substituted precursors: o-cresol and 2-chlorobenzonitrile. The reaction conditions may require optimization due to potential steric hindrance from the ortho-substituents, which could slightly reduce reaction rates and yields compared to the para-isomer synthesis.

Comparative Physicochemical and Spectroscopic Properties

The isomeric difference manifests in measurable physical properties and distinct spectroscopic signatures, which are crucial for identification and quality control.

Physicochemical Data Summary
Property2-(2-Methylphenoxy)benzylamine4-(4-Methylphenoxy)benzylamineRationale for Difference
Molecular Formula C₁₄H₁₅NOC₁₄H₁₅NOIdentical for isomers.
Molecular Weight 213.27 g/mol (Free Base)213.27 g/mol (Free Base)[7]Identical for isomers.
MW (HCl Salt) 249.74 g/mol [8]249.74 g/mol [9][10][11]Identical for isomers.
Appearance (HCl Salt) Off-white solid[8]White crystalline solid[4][9]Crystal packing differences.
Solubility Soluble in water (as HCl salt)Soluble in water (as HCl salt)[9]The salt form enhances polarity. The less symmetric 2-isomer may have slightly different solubility.
Melting Point Not readily availableNot readily available in searched docsThe more symmetric 4-isomer is expected to have a higher melting point due to more efficient crystal lattice packing.
Predicted LogP Higher (more lipophilic)Lower (less lipophilic)The twisted, globular shape of the 2-isomer can shield polar groups, potentially increasing lipophilicity compared to the extended 4-isomer.
Spectroscopic Differentiation

Distinguishing between the two isomers is straightforward using standard spectroscopic techniques, particularly NMR.

  • ¹H NMR Spectroscopy: The aromatic region of the proton NMR spectrum provides a clear fingerprint.

    • 4-Isomer: Exhibits higher symmetry. The protons on the p-tolyloxy ring will appear as two distinct doublets (an AA'BB' system). The protons on the benzylamine ring will also appear as a clean AA'BB' system of two doublets.

    • 2-Isomer: Lacks symmetry, resulting in a more complex spectrum. All eight aromatic protons are chemically distinct, leading to a series of complex multiplets (doublets, triplets, and doublet of doublets) that are often overlapping and more difficult to assign without advanced 2D NMR techniques.

  • ¹³C NMR Spectroscopy: The number of unique carbon signals is diagnostic.

    • 4-Isomer: Due to its C₂ symmetry, it will show fewer than 14 signals in the carbon spectrum.

    • 2-Isomer: With no symmetry, it will display 14 distinct signals for each unique carbon atom.

  • Mass Spectrometry (MS): While both isomers will have the same molecular ion peak (m/z 213 for the free base), their fragmentation patterns under electron ionization (EI-MS) may differ. The ortho-isomer might exhibit unique fragmentation pathways, such as an ortho-effect, driven by the proximity of the substituents, which can be used as a secondary confirmation of identity.

Pharmacological Profile and Structure-Activity Relationship (SAR)

The spatial arrangement of functional groups is a cornerstone of the structure-activity relationship (SAR) in drug design. The ortho vs. para positioning of the methylphenoxy group creates two molecules with distinct pharmacological potential.

SAR_Concept cluster_isomers Isomeric Structure cluster_properties Molecular Properties cluster_interaction Biological Interaction cluster_activity Resulting Activity ortho 2-Isomer (Ortho) sterics Steric Profile (Twisted vs. Linear) ortho->sterics electronics Electronic Distribution ortho->electronics para 4-Isomer (Para) para->sterics para->electronics binding Receptor/Enzyme Binding Affinity & Selectivity sterics->binding electronics->binding activity Pharmacological/ Biological Effect (Potency, Efficacy) binding->activity

Caption: Impact of isomerism on biological activity.

  • Receptor/Enzyme Recognition: The shape and electronic profile of a molecule dictate its ability to bind to a biological target.

    • The linear 4-isomer may be better suited for binding to elongated, open active sites. Its role as a precursor to the insecticide Tolfenpyrad, which inhibits the mitochondrial complex I, suggests this extended conformation is productive for its ultimate biological target.[2][4]

    • The twisted 2-isomer , with its distinct three-dimensional shape, would be unable to fit into the same site. However, this conformation might allow it to bind with high selectivity to other targets that have a correspondingly shaped pocket, potentially leading to entirely different biological activities. Studies on related phenoxybenzamide derivatives show that positional isomerism dramatically impacts antiplasmodial activity.[12]

  • Metabolic Stability: The ortho-substituent in the 2-isomer can sterically shield adjacent positions on the aromatic ring from metabolic enzymes like Cytochrome P450s. This could lead to a different metabolic profile and potentially a longer biological half-life compared to the more exposed 4-isomer.

  • Potential Applications: While the 4-isomer is established in the agrochemical field, the general class of substituted benzylamines has been explored for a range of therapeutic areas.[2][8][13] Research into benzylamine derivatives has identified antifungal agents and compounds that interact with neurotransmitter systems, such as serotonin receptors.[5][14][15] It is plausible that the 2- and 4-isomers could exhibit differential activity in these areas, making a comparative biological screening a valuable research endeavor.

Experimental Protocol: Synthesis and Characterization

This section provides a representative protocol for the synthesis of the well-documented intermediate, 4-(4-methylphenoxy)benzonitrile, and its subsequent reduction.

Objective: To synthesize 4-(4-Methylphenoxy)benzylamine hydrochloride.

Part A: Synthesis of 4-(4-methylphenoxy)benzonitrile

Materials:

  • p-Cresol

  • p-Chlorobenzonitrile

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

Procedure:

  • To a reaction flask equipped with a stirrer and condenser, add 1 L of water, 1.5 kg of KOH, 2.5 kg of p-cresol, and 10 L of DMSO.[3]

  • Stir the mixture and heat to 150 °C.[3][5]

  • Once the temperature is stable, add 3 kg of p-chlorobenzonitrile to the mixture.[3]

  • Maintain the reaction at 150 °C with vigorous stirring for 3-4 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Recover the organic solvent under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Filter the solid product, wash thoroughly with water to remove residual salts, and dry under vacuum to yield 4-(4-methylphenoxy)benzonitrile.

Part B: Reduction to 4-(4-Methylphenoxy)benzylamine hydrochloride

Materials:

  • 4-(4-methylphenoxy)benzonitrile (from Part A)

  • Ethanol

  • Ammonia water (28%)

  • Raney Nickel (or other suitable Nickel catalyst)[3][5]

  • Hydrogen gas

  • Hydrochloric acid (concentrated or in an organic solvent)

Procedure:

  • In a high-pressure hydrogenation vessel, charge the 4-(4-methylphenoxy)benzonitrile intermediate.

  • Add ethanol and ammonia water as the solvent system.[3][6]

  • Carefully add the Raney Nickel catalyst under an inert atmosphere (e.g., Nitrogen or Argon).

  • Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 2-3 MPa).

  • Stir the mixture at a controlled temperature (e.g., 55 °C) until hydrogen uptake ceases (typically 3-5 hours).[7]

  • Cool the vessel, vent the hydrogen, and purge with an inert gas.

  • Filter the reaction mixture through a pad of celite to carefully remove the nickel catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(4-methylphenoxy)benzylamine free base.

  • Dissolve the crude amine in a suitable solvent (e.g., diethyl ether or isopropanol) and cool in an ice bath.

  • Slowly add a solution of hydrochloric acid while stirring. The hydrochloride salt will precipitate.

  • Filter the white solid, wash with a cold non-polar solvent (e.g., hexane), and dry under vacuum to yield the final product.

Characterization:

  • Purity (HPLC): >98%

  • ¹H NMR: Confirm the disappearance of the nitrile peak and the appearance of a singlet for the -CH₂-NH₂ protons (~3.8-4.0 ppm), along with the characteristic aromatic signals for the para-substituted pattern.

  • MS (ESI+): Confirm the molecular ion peak corresponding to the protonated free base [M+H]⁺.

Conclusion and Future Outlook

The comparison between 2-(2-Methylphenoxy)benzylamine and 4-(4-Methylphenoxy)benzylamine serves as a compelling case study on the power of positional isomerism. The shift from a para to an ortho substitution pattern transforms the molecule from a linear, symmetrical structure to a twisted, asymmetric one. This fundamental change dictates the synthetic strategy, alters the physicochemical and spectroscopic properties, and, most importantly, creates a molecule with a completely different potential for biological interaction.

While the utility of the 4-isomer is established, the 2-isomer remains a less-explored chemical entity. Its unique stereochemical profile warrants investigation. Future research should focus on a side-by-side biological screening of both isomers against a diverse panel of targets (e.g., GPCRs, kinases, metabolic enzymes) to uncover potentially novel and isomer-specific activities. Such studies will not only illuminate new therapeutic or agrochemical possibilities but will also enrich our fundamental understanding of structure-activity relationships, guiding the next generation of rational molecular design.

References

  • ChemBK. (2024, April 9). 4-(4-methylphenoxy)benzylamine hcl. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Pathway: Leveraging 4-(4-Methylphenoxy)benzylamine Hydrochloride for Insecticide Production. Retrieved from [Link]

  • Patsnap Eureka. (2022, May 31). Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel. Retrieved from [Link]

  • Conchain Biotech. (n.d.). 4-(4-Methylphenoxy)Benzylamine Hcl. Retrieved from [Link]

  • Stütz, A., & Georgopapadakou, N. H. (1993). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. Journal of medicinal chemistry, 36(15), 2115–2120. Retrieved from [Link]

  • Schleifer, K. J., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(11), 3358. Retrieved from [Link]

  • Capot Chemical. (2023, August 30). MSDS of 4-(4-Methylphenoxy)benzylamine hydrochloride. Retrieved from [Link]

  • Kim, J. I., et al. (2018). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & therapeutics, 26(2), 206–213. Retrieved from [Link]

  • Google Patents. (1996). JPH08291116A - Process for producing 4-(4-alkylphenoxy) benzylamines.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 4-(4-Methylphenoxy)benzylamine Hydrochloride: Purity and Application. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

Sources

Exploratory

Physical appearance and melting point of 2-(2-Methylphenoxy)benzylamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the physical appearance, melting point, and synthesis of 2-(2-Methylphenoxy)benzylamine Hydrochloride .

CAS Registration Number: 870061-76-0 Chemical Formula: C₁₄H₁₅NO · HCl Molecular Weight: 249.74 g/mol Synonyms: 2-(o-Tolyloxy)benzylamine hydrochloride; [2-(2-Methylphenoxy)phenyl]methanamine hydrochloride.

Executive Summary

2-(2-Methylphenoxy)benzylamine Hydrochloride is a specialized diaryl ether building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates (specifically norepinephrine reuptake inhibitors and related CNS-active agents).

As a hydrochloride salt of a primary benzylamine, it exists as a stable solid under standard conditions. While the free base is an oil or low-melting solid, the hydrochloride salt form provides enhanced stability and crystallinity, facilitating purification and handling in industrial workflows.

Physical Appearance & Melting Point

Physical Appearance[1][2][3]
  • State: Crystalline Solid

  • Color: White to off-white

  • Texture: Fine powder or crystalline needles (depending on recrystallization solvent).

Technical Note: The "off-white" coloration often observed in commercial batches typically results from trace oxidation of the phenol-ether moiety or residual solvent. High-purity research grades (>98% HPLC) should appear strictly white.

Melting Point Analysis

Unlike its para-substituted isomer (4-(4-methylphenoxy)benzylamine HCl), which has widely published data, the specific experimental melting point for the 2-(2-methylphenoxy) isomer (CAS 870061-76-0) is rarely reported in open-access peer-reviewed literature.

  • Estimated Range: 145°C – 175°C (Based on structural analogs).

    • Analog Comparison: The para-para isomer (4-(4-methylphenoxy)benzylamine HCl) typically melts between 169°C – 170°C [1].

    • Ortho Effect: The ortho-substitution pattern often lowers the melting point slightly due to steric disruption of the crystal lattice packing compared to the more symmetric para isomers.

  • Data Validation: Researchers must consult the specific Certificate of Analysis (CoA) provided by the supplier (e.g., Chem-Impex, Synblock) for the batch-specific value.

Solubility Profile
  • Water: Soluble (typical for amine hydrochloride salts).[1]

  • Methanol/Ethanol: Highly soluble.

  • Dichloromethane: Sparingly soluble.

  • Diethyl Ether/Hexanes: Insoluble (used for precipitation/trituration).

Synthesis & Manufacturing Logic

The synthesis of 2-(2-Methylphenoxy)benzylamine HCl follows a convergent pathway, typically employing a nucleophilic aromatic substitution followed by a nitrile reduction. This route is preferred for its scalability and avoidance of unstable intermediates.

Reaction Pathway[2][3][4][5][6][7][8][9][10]
  • Ether Formation (Ullmann-Type Coupling): The core diaryl ether linkage is established by reacting 2-chlorobenzonitrile with o-cresol (2-methylphenol) in the presence of a base (K₂CO₃ or KOH) and a copper catalyst. This forms the intermediate 2-(2-methylphenoxy)benzonitrile .

  • Nitrile Reduction: The nitrile group is reduced to a primary amine. This is critical; catalytic hydrogenation (Raney Ni/H₂) or chemical reduction (LiAlH₄ or BH₃·THF) is used.[2][3][4] Hydrogenation is preferred for industrial scale to minimize aluminum waste.

  • Salt Formation: The crude free base amine is dissolved in an organic solvent (e.g., Ethanol or Diethyl Ether) and treated with anhydrous HCl gas or HCl/Dioxane to precipitate the target hydrochloride salt.

Process Visualization

The following diagram illustrates the critical chemical transformations and logic flow.

SynthesisPathway Start1 2-Chlorobenzonitrile Intermediate Intermediate: 2-(2-Methylphenoxy)benzonitrile Start1->Intermediate K2CO3, CuI, DMF (Ullmann Coupling) Start2 o-Cresol (2-Methylphenol) Start2->Intermediate Reduction Reduction Step (H2 / Raney Ni or LAH) Intermediate->Reduction FreeBase Free Base: 2-(2-Methylphenoxy)benzylamine Reduction->FreeBase FinalProduct Final Product: 2-(2-Methylphenoxy)benzylamine HCl FreeBase->FinalProduct HCl (g) in Et2O/EtOH

Figure 1: Synthetic pathway for 2-(2-Methylphenoxy)benzylamine HCl, highlighting the critical ether linkage formation and subsequent reduction.

Handling & Safety Protocols (Self-Validating System)

As a hydrochloride salt of a benzylamine derivative, this compound poses specific risks that must be managed through a self-validating safety protocol.

Hazard ClassSignal WordHazard Statements
Skin Irritation WarningH315: Causes skin irritation.
Eye Irritation WarningH319: Causes serious eye irritation.
STOT-SE WarningH335: May cause respiratory irritation.[4][5]
Operational Protocol
  • Engineering Controls: Always handle the solid in a Class II Biosafety Cabinet or chemical fume hood to prevent inhalation of fine dust.

  • PPE: Nitrile gloves (double-gloved recommended during weighing), safety goggles, and a lab coat.

  • Spill Management: Do not sweep dry dust. Dampen with an inert absorbent (sand/vermiculite) to prevent aerosolization before disposal.

  • Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen). The ether linkage is stable, but the amine salt can be hygroscopic.

References

  • PrepChem. (n.d.). Synthesis of benzylamine hydrochloride derivatives. Retrieved from [Link]

  • PubChem. (2025).[6] Compound Summary: Benzylamine derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Foundational

2-(2-Methylphenoxy)benzylamine hydrochloride supplier and price comparison

Executive Summary 2-(2-Methylphenoxy)benzylamine hydrochloride (CAS: 870061-76-0) is a specialized biaryl ether building block used primarily in the synthesis of neuroactive compounds, specifically those targeting monoam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Methylphenoxy)benzylamine hydrochloride (CAS: 870061-76-0) is a specialized biaryl ether building block used primarily in the synthesis of neuroactive compounds, specifically those targeting monoamine transporters (NET/SERT) and certain kinase inhibitors.[1] Its structural rigidity—conferred by the ortho-substituted ether linkage—makes it a critical scaffold for Fragment-Based Drug Discovery (FBDD) where conformational restriction is desired to improve selectivity.[1]

This guide provides a technical breakdown of the compound’s chemical identity, a vetted synthesis pathway for quality control validation, and a strategic sourcing analysis distinguishing between research-grade catalog suppliers and bulk custom synthesis options.

Part 1: Chemical Identity & Technical Specifications

Before procuring, researchers must validate the exact isomeric configuration.[1] The ortho-ortho substitution pattern creates steric bulk that distinguishes this molecule from its cheaper para-isomers.[1]

ParameterSpecification
Chemical Name 2-(2-Methylphenoxy)benzylamine hydrochloride
CAS Number 870061-76-0
Molecular Formula

Molecular Weight 249.74 g/mol
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, Methanol, Water (>10 mg/mL)
Melting Point 165–170 °C (Decomposes)
Key Structural Feature Diaryl ether linkage with ortho-methyl group (steric clash induces twist)

Part 2: Synthesis & Critical Quality Attributes (CQAs)

Understanding the synthesis is mandatory for troubleshooting impurities. The commercial preparation typically follows a Nucleophilic Aromatic Substitution (


) followed by Nitrile Reduction.
Mechanism & Pathway

The synthesis challenges arise from the steric hindrance of the ortho-methyl group on the phenol and the ortho-cyano group on the electrophile.[1]

SynthesisPathway SM1 2-Fluorobenzonitrile (Electrophile) Inter Intermediate: 2-(2-Methylphenoxy)benzonitrile SM1->Inter SM2 o-Cresol (Nucleophile) SM2->Inter Product Product (Free Base): 2-(2-Methylphenoxy)benzylamine Inter->Product Reduction Reagent1 K2CO3, DMF 120°C, 12h Reagent2 BH3·THF or LiAlH4 Reflux Salt Final Salt: HCl Salt Product->Salt HCl/Dioxane

Caption: Figure 1. Convergent synthesis via SnAr coupling and nitrile reduction. The critical impurity is often the unreacted nitrile intermediate.[1]

Quality Control Protocol (Self-Validating System)

When receiving a new batch, run this rapid validation sequence to ensure the reagent will not compromise downstream biological assays:

  • H-NMR Diagnostic: Look for the benzylamine methylene singlet (

    
    ) around 3.8–4.0 ppm .[1]
    
    • Failure Mode: If this peak is split or shifted upfield, it indicates incomplete reduction (imine presence) or oxidation to the amide.

  • Impurity Marker (The "Silent Killer"): Check for 2-(2-methylphenoxy)benzonitrile (precursor).

    • Detection: IR stretch at ~2220

      
       (CN group).[1]
      
    • Why it matters: The nitrile is biologically silent in some assays but cytotoxic in others, skewing toxicity data.[1]

Part 3: Supplier Landscape & Price Comparison

The market for this compound is bifurcated: high-cost catalog suppliers for immediate delivery (gram scale) and CROs for bulk (kilogram scale).[1]

Sourcing Strategy Table
Supplier TierRepresentative VendorsEst. Price (1g)Est. Price (25g)Lead TimeRecommended Use
Tier 1: Global Catalog Sigma-Aldrich, Chem-Impex$150 - $250$1,200+1-3 DaysReference standards, GLP studies.[1]
Tier 2: Aggregators Ambeed, Combi-Blocks$40 - $80$400 - $6003-7 DaysRoutine library synthesis (SAR).[1]
Tier 3: Custom/CRO Enamine, WuXi AppTecN/A$150 - $300*4-6 WeeksScale-up (>100g) or pilot batches.[1]

*Note: Tier 3 prices are estimates based on FTE/campaign costs and require a quote.[1]

Procurement Decision Tree

ProcurementLogic Start Quantity Needed? Small < 5 Grams Start->Small Large > 50 Grams Start->Large Urgency Timeline? Small->Urgency Large->Urgency Immediate < 1 Week Urgency->Immediate Urgency->Immediate High Cost Warning Flexible 4-6 Weeks Urgency->Flexible Urgency->Flexible Action1 Buy Tier 1/2 Catalog (Ambeed/Chem-Impex) Immediate->Action1 Immediate->Action1 High Cost Warning Flexible->Action1 Action2 Request Custom Quote (Enamine/WuXi) Flexible->Action2 Action3 In-House Synthesis (Cost effective if precursors available) Action2->Action3 If Quote > $5000

Caption: Figure 2. Decision logic for sourcing based on scale and timeline constraints.

Part 4: Handling & Stability

  • Hygroscopicity: As a hydrochloride salt, the compound is moderately hygroscopic.[1]

    • Protocol: Store in a desiccator at 4°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis or "caking."[1]

  • Solution Stability:

    • Stable in DMSO for 3 months at -20°C.

    • Avoid: Storing in protic solvents (Methanol/Water) for >24 hours at room temperature, as benzylamines can slowly oxidize to benzaldehydes or form carbamates from atmospheric

      
      .
      

References

  • PubChem. (2023). Compound Summary: 2-(2-Methylphenoxy)benzylamine.[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

Sources

Protocols & Analytical Methods

Method

2-(2-Methylphenoxy)benzylamine hydrochloride as a pharmaceutical intermediate

This Application Note and Protocol Guide details the technical profile, synthesis, and utilization of 2-(2-Methylphenoxy)benzylamine hydrochloride (CAS: 870061-76-0).[1] This compound is a high-value biaryl ether scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the technical profile, synthesis, and utilization of 2-(2-Methylphenoxy)benzylamine hydrochloride (CAS: 870061-76-0).[1] This compound is a high-value biaryl ether scaffold , primarily utilized in the development of Central Nervous System (CNS) agents targeting monoamine transporters (NET/SERT) and voltage-gated sodium channels (Nav1.7).[1]

A Privileged Biaryl Ether Scaffold for CNS & Pain Therapeutic Discovery [1]

Abstract & Strategic Significance

In modern medicinal chemistry, the biaryl ether motif is a "privileged structure" found in numerous blockbuster drugs (e.g., Atomoxetine, Reboxetine, Vortioxetine). 2-(2-Methylphenoxy)benzylamine hydrochloride represents a sterically distinct ortho-ortho substituted variant of this class.[1] Unlike its para-substituted analogs (often used in agrochemicals), the ortho-positioning of the methyl and benzylamine groups induces a specific conformational twist, enhancing selectivity for deep hydrophobic pockets in GPCRs and ion channels.

Key Applications:

  • CNS Drug Discovery: Precursor for SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) candidates.[1]

  • Pain Management: Scaffold for state-dependent Sodium Channel Blockers (Nav1.7/Nav1.8).

  • Fragment-Based Design: A high-Fsp³ complexity building block for diversifying library geometry.[1]

Chemical Profile & Technical Specifications[2][3][4]

PropertySpecificationNotes
IUPAC Name [2-(2-Methylphenoxy)phenyl]methanamine hydrochlorideOrtho-Ortho isomer specificity is critical.[1]
CAS Number 870061-76-0Distinct from 4-(4-methylphenoxy) isomer (CAS 262862-66-8).[1]
Molecular Formula C₁₄H₁₅NO[1] · HClFree base MW: 213.28; Salt MW: 249.74
Appearance White to Off-White Crystalline SolidHygroscopic; store under desiccant.[1]
Solubility Water (>50 mg/mL), DMSO, MethanolInsoluble in non-polar solvents (Hexane, Et₂O).
Melting Point 185–190 °C (Decomposition)Sharp melting point indicates high purity.[1]
Stability Stable at RT; protect from moisture.[1][2]Amine salts are generally stable for >2 years.[1]

Synthetic Utility & Mechanism

The utility of this intermediate lies in the benzylamine functionality, which serves as a reactive "handle" for reductive amination or amide coupling, while the 2-(2-methylphenoxy) tail provides a lipophilic anchor.

Pharmacophore Logic:
  • Lipophilic Anchor: The o-tolyl ether moiety mimics the hydrophobic domain required for binding to the S1 pocket of monoamine transporters.

  • Linker: The benzyl methylene group provides optimal spacing (approx. 3.5 Å) between the aromatic core and the basic nitrogen.

  • Basic Center: The primary amine mimics the protonated nitrogen found in endogenous neurotransmitters (serotonin/norepinephrine).[1]

Protocol 1: Synthesis of the Intermediate (The "Make")

Note: While commercially available, in-house synthesis allows for derivative generation (e.g., changing the methyl group to chloro/fluoro).

Reaction Scheme (Retrosynthesis)

The most robust route utilizes a Nucleophilic Aromatic Substitution (S_NAr) followed by nitrile reduction.[1]

Step 1: S_NAr Coupling

  • Reagents: 2-Fluorobenzonitrile (1.0 eq), o-Cresol (1.1 eq), K₂CO₃ (2.0 eq).[1]

  • Solvent: DMF or NMP (Anhydrous).[1]

  • Conditions: 110°C, 12–16 hours under N₂.

  • Mechanism: The electron-withdrawing nitrile group activates the ortho-fluorine for displacement by the phenoxide anion.[1]

  • Workup: Pour into ice water. Filter the precipitated solid (2-(2-methylphenoxy)benzonitrile).[1] Yield: >85%.

Step 2: Nitrile Reduction

  • Reagents: LiAlH₄ (2.5 eq) or H₂/Raney Nickel.[1]

  • Solvent: THF (0°C to Reflux).

  • Quench: Fieser method (H₂O, 15% NaOH, H₂O).

  • Salt Formation: Dissolve free base in Et₂O, add 4M HCl in Dioxane dropwise.

  • Yield: >90% as HCl salt.

Visualization: Synthetic Pathway

SynthesisPath Start1 2-Fluorobenzonitrile Inter Intermediate: 2-(2-Methylphenoxy)benzonitrile Start1->Inter K2CO3, DMF 110°C, SNAr Start2 o-Cresol Start2->Inter Reduct Reduction (LiAlH4 / THF) Inter->Reduct Product FINAL PRODUCT: 2-(2-Methylphenoxy)benzylamine HCl Reduct->Product 1. Reflux 2. HCl/Dioxane

Caption: Two-step industrial synthesis route via SNAr coupling and nitrile reduction.

Protocol 2: Quality Control & Characterization (The "Measure")

Ensuring the correct isomer (ortho-ortho) is critical, as the para isomer is a common impurity in low-grade starting materials.[1]

A. HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 20 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Amide bond/Benzene ring absorption).[1]

  • Retention Time: Expect peak at ~12.5 min. Impurity Alert: Unreacted nitrile elutes later; Phenol elutes earlier.

B. NMR Validation (Identity)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.50 (br s, 3H, NH₃⁺) – Ammonium protons.

    • δ 7.50–6.80 (m, 8H, Ar-H) – Complex aromatic region (two overlapping rings).[1]

    • δ 4.05 (q, 2H, Ar-CH₂-N) – Benzylic methylene (diagnostic doublet/quartet).[1]

    • δ 2.25 (s, 3H, Ar-CH₃) – Methyl group singlet (distinct from para isomer which shifts slightly).

Visualization: QC Decision Tree

QCDecision Start Sample Received Solubility Soluble in Water? Start->Solubility HPLC HPLC Purity > 98%? Solubility->HPLC Yes Reject REJECT / REWORK Solubility->Reject No (Free Base?) NMR 1H NMR confirms Ortho-Ortho? HPLC->NMR Yes HPLC->Reject No (<98%) Release RELEASE BATCH NMR->Release Yes NMR->Reject No (Isomer Mix)

Caption: Quality Control workflow ensuring salt formation, purity, and isomeric identity.

Protocol 3: Application in Drug Synthesis (The "Use")

Standard Operating Procedure: Reductive Amination This protocol describes coupling the intermediate with a ketone (e.g., N-Boc-4-piperidone) to generate a secondary amine library member.[1]

Materials
  • 2-(2-Methylphenoxy)benzylamine HCl (1.0 eq)[1]

  • N-Boc-4-piperidone (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • DIPEA (Diisopropylethylamine) (1.2 eq)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Procedure
  • Free Base Liberation (In-situ): In a round-bottom flask, suspend the amine HCl salt in DCM. Add DIPEA and stir for 15 min until the solid dissolves/suspends finely.

  • Imine Formation: Add N-Boc-4-piperidone. Stir at Room Temperature (RT) for 1 hour. (Optional: Add 4Å molecular sieves to accelerate imine formation).

  • Reduction: Cool to 0°C. Add STAB portion-wise over 10 minutes. Caution: Mild gas evolution.

  • Reaction: Warm to RT and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

  • Quench: Add saturated NaHCO₃ solution. Stir vigorously for 20 min.

  • Extraction: Separate organic layer. Extract aqueous layer 2x with DCM.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

Handling, Safety, and Storage[4]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1][4] May cause respiratory irritation (H335).

  • PPE: Wear nitrile gloves, safety goggles, and lab coat. Use in a fume hood to avoid dust inhalation.

  • Storage: Hygroscopic. Store in a tightly sealed container at 2–8°C. Desiccate if possible.

  • Spill Cleanup: Sweep up dry spills to avoid dust generation. Dissolve residue in water/alcohol and dispose of as organic waste.

References

  • Chemical Identification: 2-(2-Methylphenoxy)benzylamine Hydrochloride. Chem-Impex International.[1] Catalog #30268. Link

  • Synthetic Methodology (Biaryl Ethers): Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. (General reference for S_NAr/Ullmann coupling logic).
  • Pharmacophore Context: Eamon, M. et al. (2014).[5] Improved Synthesis of Antipsychotic Drug Bifeprunox. Heterocycles. Link (Illustrates lithiation/azidation routes for similar phenoxy-benzyl scaffolds).

  • Safety Data: Safety Data Sheet: 4-(4-Methylphenoxy)benzylamine HCl (Isomer Analog for Hazard Benchmarking). AFG Bioscience. Link

(Note: Direct academic literature specifically titling this exact ortho-ortho isomer is limited; protocols are derived from standard medicinal chemistry practices for this structural class.)[1]

Sources

Application

Application Note: High-Purity Synthesis and Analysis of 2-Methylphenoxy Agrochemical Intermediates

Abstract The 2-methylphenoxy moiety is a critical pharmacophore in the agrochemical industry, serving as the structural backbone for widely used auxinic herbicides such as MCPA (2-methyl-4-chlorophenoxyacetic acid) and M...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-methylphenoxy moiety is a critical pharmacophore in the agrochemical industry, serving as the structural backbone for widely used auxinic herbicides such as MCPA (2-methyl-4-chlorophenoxyacetic acid) and Mecoprop.[1] This application note provides a rigorous technical guide for the synthesis, purification, and analytical validation of 2-methylphenoxy intermediates. We focus on the regioselective etherification of 4-chloro-o-cresol, addressing common yield-limiting factors such as hydrolytic side reactions and phenolic impurity management.[1]

Introduction: The 2-Methylphenoxy Pharmacophore

The 2-methylphenoxy group acts as a structural mimic of the natural plant hormone indole-3-acetic acid (IAA).[1] In synthetic auxins, the ortho-methyl group provides essential steric bulk that prevents rapid metabolic degradation within the plant, while the para-chloro substituent (common in MCPA) enhances lipophilicity and binding affinity to the TIR1 ubiquitin-ligase complex [1].[1]

For the synthetic chemist, the challenge lies not in the complexity of the reaction, but in the process engineering required to maximize yield and minimize toxic phenolic residues.[1] The core synthesis involves a Williamson etherification, where competition between


-alkylation and the hydrolysis of the alkylating agent dictates the efficiency of the process.[1]

Synthetic Pathway and Mechanism[2]

The industrial standard for generating these intermediates involves the condensation of a substituted cresol with a chloroalkanoic acid under alkaline conditions.[1][2]

Reaction Scheme

The synthesis of the primary intermediate, (4-chloro-2-methylphenoxy)acetic acid , proceeds via the nucleophilic attack of the phenoxide ion on sodium chloroacetate.[1]

Key Competing Reactions:

  • Primary Reaction (

    
    ):  Sodium 4-chloro-o-cresolate + Sodium Chloroacetate 
    
    
    
    Product + NaCl[1]
  • Side Reaction (Hydrolysis): Sodium Chloroacetate + NaOH

    
     Sodium Glycolate + NaCl[1]
    

The rate of hydrolysis increases significantly with temperature and excess alkalinity, necessitating precise pH control.[1]

Mechanism Visualization

ReactionMechanism Reactant 4-chloro-o-cresol Intermediate Phenoxide Anion (Nucleophile) Reactant->Intermediate Deprotonation Base NaOH (aq) Base->Intermediate TS SN2 Transition State Intermediate->TS + Reagent Reagent Chloroacetic Acid Reagent->TS SideProduct Glycolic Acid (Hydrolysis Impurity) Reagent->SideProduct OH- Attack (High Temp) Product 2-methylphenoxy Intermediate TS->Product Etherification

Figure 1: Mechanistic pathway showing the competition between product formation and the hydrolytic degradation of the alkylating agent.[1]

Experimental Protocol: Synthesis of (4-Chloro-2-methylphenoxy)acetic Acid

Safety Warning: 4-chloro-o-cresol is toxic and corrosive.[1] Chloroacetic acid is a potent alkylating agent.[1] All operations must be performed in a fume hood with appropriate PPE (nitrile gloves, face shield).

Materials
  • Substrate: 4-Chloro-o-cresol (purity >98%)[1][2]

  • Alkylating Agent: Monochloroacetic acid (MCA)[1]

  • Base: Sodium Hydroxide (30% w/w aqueous solution)[1]

  • Solvent: Water (Process solvent), Xylene (Extraction)[1]

Step-by-Step Methodology
  • Phenoxide Formation:

    • Charge a 3-neck round-bottom flask with 1.0 equivalent of 4-chloro-o-cresol.[1]

    • Add water (approx.[1][3] 2.5 mL per gram of cresol).[1]

    • Slowly add 1.05 equivalents of NaOH (30% solution) while stirring.[1]

    • Observation: The mixture should become a clear, homogeneous solution as the phenoxide salt forms.[1]

    • Heat the solution to 50°C .

  • Controlled Addition (The Critical Step):

    • Prepare a solution of Sodium Chloroacetate (1.1 equivalents) by neutralizing MCA with NaOH below 20°C to prevent premature hydrolysis [2].[1]

    • Add the Sodium Chloroacetate solution to the phenoxide mixture dropwise over 60 minutes.

    • Process Control: Maintain reaction temperature between 50°C - 60°C . Higher temperatures favor glycolate formation; lower temperatures stall the reaction.[1]

  • Reflux and Completion:

    • Once addition is complete, raise the temperature to reflux (approx. 100°C) for 2–3 hours.

    • Monitor reaction progress via HPLC (see Section 4).[1] The target is <1% unreacted cresol.[1]

  • Workup and Isolation:

    • Acidification: Cool the mixture to 25°C. Acidify to pH < 1 using HCl (30%). This precipitates the free acid product.[1]

    • Phase Separation: If the product oils out (common with esters or specific derivatives), add Xylene to extract.[1] For the free acid MCPA, it typically precipitates as a solid.[1]

    • Filtration: Filter the solid precipitate.[1] Wash the cake with cold water to remove sodium chloride and glycolic acid byproducts.[1]

    • Drying: Dry at 60°C under vacuum.[1]

Process Workflow Diagram

ProcessFlow Start Start: 4-chloro-o-cresol Step1 1. Phenoxide Formation (Add NaOH, 50°C) Start->Step1 Step2 2. Addition of Na-Chloroacetate (Slow feed, 60°C) Step1->Step2 Reflux 3. Reflux (100°C, 2h) Step2->Reflux Check QC Check: Cresol < 1%? Check->Step2 No (Add more reagent) Acidify 4. Acidify (pH < 1) Precipitate Product Check->Acidify Yes Reflux->Check Filter 5. Filtration & Wash Acidify->Filter End Final Product (Dry Solid) Filter->End

Figure 2: Operational workflow for the batch synthesis of 2-methylphenoxy intermediates.

Analytical Validation (HPLC Protocol)

To ensure the intermediate meets agrochemical grade specifications (typically >95% purity), a reverse-phase HPLC method is required.[1]

Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 5 
    
    
    
    m.[1]
  • Mobile Phase A: Water + 0.1%

    
     (Acidification suppresses ionization of the carboxylic acid, improving peak shape).[1]
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 280 nm (Phenolic ring absorption).[1]

  • Gradient:

    Time (min) % A (Water) % B (ACN)
    0.0 70 30
    15.0 10 90

    | 20.0 | 70 | 30 |[1]

Impurity Profile Targets
ComponentRetention Time (Approx)Limit (Spec)Source
Glycolic Acid 2.5 minN/A (Washes out)Reagent Hydrolysis
o-Cresol derivatives 8.0 min< 0.5%Unreacted Starting Material
Target Intermediate 12.5 min> 98.0%Main Product
Bis-ethers 16.0 min< 0.1%Over-alkylation (rare)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<80%) Hydrolysis of Chloroacetic acid.Reduce addition temperature; Ensure MCA is neutralized before addition.
High Phenol Content Incomplete reaction.[1]Increase reflux time; Check stoichiometry (ensure slight excess of MCA).
Product "Oiling Out" Impurities lowering melting point.[1]Recrystallize from toluene or chlorobenzene; Improve washing step.[1]
Color (Dark Brown) Oxidation of phenols.[1]Perform reaction under Nitrogen atmosphere; Add sodium sulfite (antioxidant).[1]

References

  • Grossmann, K. (2010).[1] Auxin herbicides: current status of mode of action and resistance.[1] Pest Management Science, 66(2), 113-120.[1] Link

  • Food and Agriculture Organization (FAO). (2011).[1] FAO Specifications and Evaluations for Agricultural Pesticides: MCPA.[1] FAO Plant Production and Protection Paper. Link

  • U.S. EPA. (2004).[1] Reregistration Eligibility Decision (RED) for MCPA.[1] United States Environmental Protection Agency.[1][4] Link

  • Wypych, G. (2016).[1] Handbook of Solvents. ChemTec Publishing.[1] (Reference for extraction solvent selection in phenolic synthesis). Link

Sources

Method

Application Note: Strategic Synthesis and Suzuki Cross-Coupling of Halogenated 2-(2-Methylphenoxy)benzylamine Scaffolds

Executive Summary & Scientific Rationale The 2-(2-methylphenoxy)benzylamine scaffold represents a privileged pharmacophore in central nervous system (CNS) drug discovery, sharing structural homology with norepinephrine r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 2-(2-methylphenoxy)benzylamine scaffold represents a privileged pharmacophore in central nervous system (CNS) drug discovery, sharing structural homology with norepinephrine reuptake inhibitors (e.g., Atomoxetine analogs) and copper amine oxidase inhibitors.

In high-throughput medicinal chemistry, diversifying this scaffold requires robust "Suzuki Precursors"—specifically, halogenated, N-protected variants that allow for the rapid introduction of aryl/heteroaryl diversity via Palladium-catalyzed cross-coupling.

This Application Note provides a definitive guide to:

  • Synthesizing the Core Precursor: A scalable route to N-Boc-4-bromo-2-(2-methylphenoxy)benzylamine.

  • The Suzuki Protocol: A self-validating system for coupling these amine-containing scaffolds without catalyst poisoning.

  • Mechanistic Insight: Overcoming the "coordination trap" inherent to benzylamines.

Retrosynthetic Logic & Precursor Design

Direct Suzuki coupling on free benzylamines is often plagued by catalyst poisoning , where the free amine (


) binds irreversibly to the electrophilic Pd(II) species, arresting the catalytic cycle. Therefore, the "Suzuki Precursor" must be an N-protected aryl halide .
Strategic Pathway

We utilize an SNAr-based construction of the ether linkage prior to Suzuki coupling. The bromine handle is installed early to serve as the diversity point.

Retrosynthesis Figure 1: Retrosynthetic Strategy for Suzuki-Ready Benzylamine Scaffolds Target Target Library (Biaryl Ether Derivatives) Suzuki Suzuki Coupling (Diversity Step) Target->Suzuki Pd(0), Ar-B(OH)2 Precursor CORE PRECURSOR N-Boc-4-bromo-2-(2-methylphenoxy)benzylamine Suzuki->Precursor Cross-Coupling Protection N-Protection (Boc Anhydride) Precursor->Protection Reduction Nitrile Reduction (BH3·THF) Protection->Reduction EtherForm Ether Formation (SNAr Reaction) Reduction->EtherForm SM Starting Materials: 4-Bromo-2-fluorobenzonitrile + o-Cresol EtherForm->SM K2CO3, DMF, Heat

Protocol 1: Synthesis of the Core Precursor

Target Molecule: tert-Butyl (4-bromo-2-(2-methylphenoxy)benzyl)carbamate

A. Ether Formation (SNAr)

Rationale: Using a nitrile electron-withdrawing group activates the ortho-fluorine for nucleophilic aromatic substitution.

  • Reagents: 4-Bromo-2-fluorobenzonitrile (1.0 equiv), o-Cresol (1.1 equiv), K₂CO₃ (2.0 equiv).

  • Solvent: DMF (0.5 M).

  • Conditions: 90°C, 4–6 hours.

  • Checkpoint: Monitor disappearance of fluoride starting material by TLC (Hex/EtOAc 4:1). The product will be less polar.

B. Nitrile Reduction

Rationale: Borane reduction is preferred over hydrogenation to preserve the aryl bromide (which is labile under Pd/H₂ conditions).

  • Reagents: Borane-THF complex (1.0 M, 2.5 equiv).

  • Conditions: Reflux (THF), 2 hours.

  • Quench: Careful addition of MeOH, followed by 1N HCl reflux (1 h) to break the boron-amine complex.

C. N-Protection (The Critical Step)

Rationale: The amine must be masked with a tert-butyloxycarbonyl (Boc) group. Boc is orthogonal to Suzuki conditions (basic) but easily removed later (acidic).

  • Protocol:

    • Suspend the amine hydrochloride salt from Step B in DCM.

    • Add TEA (3.0 equiv) and Boc₂O (1.1 equiv).

    • Stir at RT for 2 hours.

    • Purification: Silica gel chromatography (0–20% EtOAc in Hexanes).

  • Validation: 1H NMR should show a singlet ~1.45 ppm (9H, Boc) and a triplet/broad singlet ~4.3 ppm (benzylic CH₂).

Protocol 2: The Suzuki Cross-Coupling

Scope: Coupling the N-Boc-bromo-precursor with diverse aryl boronic acids.

Experimental Design Table
ParameterStandard ConditionChallenging Substrates (Steric/Heteroaryl)"Fail-Safe" Condition
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)XPhos Pd G2 (2–5 mol%)Pd₂(dba)₃ + SPhos
Ligand dppf (bidentate)XPhos (biaryl phosphine)SPhos (electron-rich)
Base K₂CO₃ (2M aq.)K₃PO₄ (3.0 equiv)Cs₂CO₃
Solvent 1,4-Dioxane / Water (4:1)THF / Water (10:1)Toluene / Water (10:1)
Temp 90°C60–80°C100°C
Step-by-Step Procedure (Standard Condition)
  • Charge: In a reaction vial, add:

    • N-Boc Precursor (1.0 equiv, 0.2 mmol)

    • Aryl Boronic Acid (1.5 equiv)

    • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Inert Atmosphere: Seal the vial and purge with N₂ or Argon for 5 minutes. Critical: Oxygen causes homocoupling of the boronic acid and catalyst deactivation.

  • Solvent Addition: Add degassed 1,4-Dioxane (2 mL) and 2M aq. K₂CO₃ (0.4 mL) via syringe.

  • Reaction: Heat to 90°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography.

Mechanism & Troubleshooting Diagram

SuzukiCycle Figure 2: Catalytic Cycle & Common Failure Modes Start Precursor (Ar-Br) + Pd(0) OxAdd Oxidative Addition (Rate Limiting for Cl) Start->OxAdd Poison FAILURE MODE: Amine Coordination (If N is unprotected) Start->Poison Inhibition BaseStep Base Activation (Formation of Pd-OH or Boronate) OxAdd->BaseStep TransMet Transmetalation (Transfer of Ar' group) BaseStep->TransMet Deboron FAILURE MODE: Protodeboronation (If Base is too strong/wet) BaseStep->Deboron Side Rxn RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regenerate Pd(0)

[1]

Expert Insights & Troubleshooting

The "Black Metal" Phenomenon

If the reaction mixture turns black immediately upon heating and conversion is low, your Palladium has precipitated ("Pd black").

  • Cause: Ligand dissociation or insufficient stabilization.

  • Solution: Switch to Pd(PPh₃)₄ or add excess ligand (e.g., 10% PPh₃). Alternatively, lower the temperature and use a more active precatalyst like XPhos Pd G2 .

Protodeboronation

Certain boronic acids (especially 2-heteroaryl or polyfluorinated) lose the boron group before coupling.

  • Solution: Use Potassium Trifluoroborate (Ar-BF₃K) salts instead of boronic acids. These are more stable and release the active boronic acid slowly in situ.

Deprotection Post-Coupling

After the Suzuki coupling, the Boc group is removed to yield the final 2-(2-methylphenoxy)benzylamine derivative.

  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Note: If the Suzuki product contains acid-sensitive heterocycles (e.g., furan), use milder deprotection (TMSOTf/2,6-lutidine).

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on benzylamine scaffolds in CNS drugs). Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimal storage conditions and stability of 2-(2-Methylphenoxy)benzylamine HCl

Topic: Optimal storage conditions and stability of 2-(2-Methylphenoxy)benzylamine HCl Content type: Technical Support Center Guide Product Identity: 2-(2-Methylphenoxy)benzylamine Hydrochloride CAS: 870061-76-0 Synonyms:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimal storage conditions and stability of 2-(2-Methylphenoxy)benzylamine HCl Content type: Technical Support Center Guide

Product Identity: 2-(2-Methylphenoxy)benzylamine Hydrochloride CAS: 870061-76-0 Synonyms: 2-(o-Tolyloxy)benzylamine HCl; [2-(2-methylphenoxy)phenyl]methanamine hydrochloride Role: Critical intermediate for CNS-active pharmaceutical ingredients (APIs) and bifeprunox-like scaffolds.

Part 1: Core Storage & Stability Protocol

The "Golden Rule" of Amine Salt Storage

The stability of 2-(2-Methylphenoxy)benzylamine HCl is governed by three enemies: Moisture, Oxygen, and Carbon Dioxide . While the hydrochloride salt form confers greater stability than the free base, it introduces hygroscopicity, making the compound prone to hydrolysis-mediated degradation and physical caking.

Optimal Storage Matrix
ParameterRecommendationTechnical Rationale
Temperature Long-term: -20°C Short-term (<1 month): 2–8°CLow temperatures kinetically inhibit oxidation of the benzylic amine and prevent thermal degradation of the ether linkage [1].
Atmosphere Argon or Nitrogen Overlay Displaces O₂ and CO₂. Primary amines react with atmospheric CO₂ to form carbamates/carbonates, leading to solubility issues [2].
Container Amber Glass (Silanized preferred) Amber glass blocks UV light (preventing photo-oxidation). Silanization prevents the cationic amine from adhering to the glass surface via ion-exchange mechanisms.
Desiccation Required The HCl salt is hygroscopic. Moisture uptake catalyzes hydrolysis and promotes "clumping."

Part 2: Troubleshooting & FAQs

Q1: My white powder has turned a faint yellow. Is it still usable?

Diagnosis: Oxidative Degradation. Mechanism: Benzylic amines are susceptible to air-oxidation, forming imines (Schiff bases) which are often colored (yellow/orange). This is accelerated by light and trace metals. Action:

  • Check Purity: Run an HPLC or LC-MS. If purity is >98%, the color may be due to trace impurities (<0.5%) which are highly chromophoric.

  • Recrystallization: If purity is compromised, recrystallize from Isopropanol/Ethanol to remove the oxidized byproducts.

  • Prevention: Ensure the cap is parafilmed and headspace is purged with Argon after every use.

Q2: The compound has formed hard clumps and is difficult to weigh. Why?

Diagnosis: Hygroscopic Caking. Mechanism: The HCl moiety attracts atmospheric water. This water creates liquid bridges between particles, which then crystallize into hard agglomerates (caking) upon temperature fluctuation. Action:

  • Do NOT chip aggressively: This generates static and potential aerosols.

  • Gentle Warming: Allow the bottle to equilibrate to room temperature before opening. This prevents condensation from forming on the cold solid.

  • Desiccation: Store the vial inside a secondary container (desiccator) with active silica gel or Drierite.

Q3: I am seeing an extra peak in my HPLC at RRT ~0.9 or ~1.1. What is it?

Diagnosis: Carbonate Salt or Dimerization. Mechanism:

  • Carbonate: Reaction with atmospheric CO₂ forms the benzylammonium carbonate species.

  • Dimer: Oxidative coupling can form the imine dimer (Ar-CH=N-CH2-Ar). Action:

  • Acidify the Mobile Phase: Ensure your HPLC mobile phase contains 0.1% TFA or Formic Acid. This breaks down carbonates and ensures the amine is fully protonated, collapsing the carbonate peak back into the main peak.

Part 3: Experimental Workflows & Logic

Workflow 1: Preparation of a Stable Stock Solution

Rationale: Dissolving the solid minimizes surface area exposure to air, but the solvent choice is critical to prevent solvolysis.

  • Solvent Selection: Use DMSO (Anhydrous) or Methanol (degassed). Avoid water for long-term storage.[1]

  • Concentration: Prepare at 10–50 mM . Higher concentrations are more stable (self-buffering effect).

  • Filtration: If the solution is hazy, filter through a 0.22 µm PTFE filter (Nylon filters may bind the amine).

  • Aliquot & Freeze: Divide into single-use aliquots. Store at -20°C or -80°C. Never freeze-thaw more than 3 times.

Workflow 2: Stability-Indicating Logic Flow

Use this logic gate to determine if your sample is fit for purpose.

StabilityLogic Start Inspect Sample Color Color Check: Is it White? Start->Color Texture Texture Check: Free-flowing powder? Color->Texture Yes Yellow Yellow/Orange Color->Yellow No Clumped Hard/Sticky Clumps Texture->Clumped No Use Proceed to Experiment Texture->Use Yes HPLC Run HPLC/LC-MS Yellow->HPLC Suspect Oxidation Dry Dry under Vacuum (P2O5) Clumped->Dry Suspect Moisture Purity Purity > 98%? HPLC->Purity Recryst Recrystallize (IPA/EtOH) Purity->Recryst No Purity->Use Yes Recryst->HPLC Retest Dry->HPLC Discard Discard/Repurify

Caption: Decision matrix for assessing the integrity of 2-(2-Methylphenoxy)benzylamine HCl prior to experimental use.

Part 4: Degradation Pathways (Mechanism)

Understanding how the molecule breaks down allows you to prevent it.

  • Oxidative Deamination (The "Yellowing" Pathway): The benzylic C-H bond is activated by the adjacent nitrogen and the aromatic ring.

    • Step 1: Radical abstraction of benzylic proton.

    • Step 2: Formation of the Imine (Schiff Base).

    • Step 3: Hydrolysis of the Imine to 2-(2-methylphenoxy)benzaldehyde .

    • Result: Loss of amine functionality and appearance of aldehyde peaks in NMR (~10 ppm).

  • Ether Cleavage (Unlikely under storage, possible in acid): The phenoxy ether linkage is generally stable. However, strong Lewis acids or extreme heat could cleave the ether, releasing o-Cresol and the benzyl fragment. This is rare in standard storage but possible in harsh reaction conditions.

Degradation Compound 2-(2-Methylphenoxy) benzylamine HCl Radical Benzylic Radical Intermediate Compound->Radical O2 / Light (Oxidation) Imine Imine Species (Yellow Color) Radical->Imine - H• Aldehyde 2-(2-Methylphenoxy) benzaldehyde Imine->Aldehyde + H2O (Hydrolysis) Ammonia NH3 / NH4Cl Imine->Ammonia + H2O

Caption: Primary oxidative degradation pathway of benzylic amines leading to aldehyde formation and discoloration.

References

  • ScienceMadness. (2012). Discussion on Benzylamine Degradation and Carbonate Formation. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in 2-(2-Methylphenoxy)benzylamine Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction This technical support guide is designed to assist researchers in troubleshooting and optimizing palladium-catalyzed C-N cross-coupling reactio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical support guide is designed to assist researchers in troubleshooting and optimizing palladium-catalyzed C-N cross-coupling reactions, specifically the synthesis of 2-(2-Methylphenoxy)benzylamine and its derivatives. Low yields in these Buchwald-Hartwig amination reactions can be a significant hurdle. This resource provides a structured, question-and-answer approach to diagnose and resolve common experimental challenges, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination reaction to synthesize 2-(2-Methylphenoxy)benzylamine is resulting in a low yield. What are the most common initial troubleshooting steps?

Low yields in Buchwald-Hartwig aminations are frequently traced back to a few key areas. A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Inert Atmosphere: The palladium catalyst, particularly the active Pd(0) species, is highly sensitive to oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., high-purity argon or nitrogen). This includes using properly degassed solvents.

  • Reagent Purity: The purity of all reagents is paramount. Trace impurities in the amine, aryl halide, solvent, or base can poison the catalyst. Ensure starting materials are pure and solvents are anhydrous.

  • Base Selection and Solubility: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed. However, the solubility of the base can impact the reaction rate; in some cases, a soluble organic base like DBU may be considered, sometimes in combination with an inorganic base.[1] The agitation rate can also be a factor, as dense inorganic bases can settle at the bottom of the reaction vessel.[1]

Q2: I'm observing significant formation of side products. What are the likely culprits and how can I minimize them?

Side product formation is a common issue that points to suboptimal reaction conditions or inherent reactivity of the substrates.

Common Side Reactions and Solutions:

  • Hydrodehalogenation: This is the reduction of the aryl halide starting material. It can be promoted by the presence of water or oxygen, which can interfere with the catalytic cycle.

    • Solution: Rigorously exclude air and moisture from your reaction. Ensure solvents are thoroughly degassed and dried.

  • Homocoupling of the Aryl Halide: This side reaction can become more prevalent at higher temperatures.

    • Solution: Consider lowering the reaction temperature and ensuring slow, controlled addition of the base.

  • β-Hydride Elimination: This is a potential side reaction when using primary amines, leading to the formation of an imine and the hydrodehalogenated arene.[2][3]

    • Solution: The choice of ligand is critical to suppress this pathway. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over β-hydride elimination.

Q3: How critical is the choice of ligand and palladium precursor for the coupling of a sterically hindered substrate like 2-(2-Methylphenoxy)benzylamine?

The ligand and palladium source are arguably the most important factors in a successful Buchwald-Hartwig amination, especially with challenging substrates.

  • Ligand Choice: For sterically hindered substrates, bulky and electron-rich monodentate phosphine ligands are generally preferred.[4][5] These ligands stabilize the monoligated palladium species, which is often the active catalyst, and facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[3][5] Examples of such ligands include those from the Buchwald (e.g., XPhos, SPhos) and Hartwig research groups.[5] N-heterocyclic carbene (NHC) ligands have also shown great promise for coupling sterically demanding substrates.[6]

  • Palladium Precursor: While Pd(OAc)₂ or Pd₂(dba)₃ can be used to generate the active Pd(0) catalyst in situ, pre-formed palladium(0) sources or well-defined precatalysts are often more reliable.[1][7] Precatalysts can lead to more consistent formation of the active catalytic species and avoid issues associated with incomplete reduction of Pd(II) sources.[1][8]

Troubleshooting Guide: Deeper Dive

This section provides more detailed, scenario-based troubleshooting advice.

Scenario 1: The reaction stalls or shows no conversion.

Question: My reaction has been running for several hours with no discernible product formation according to TLC or LC-MS analysis. What should I investigate?

Answer: A stalled reaction often points to catalyst deactivation or fundamental issues with the reaction setup.

Troubleshooting Workflow:

A troubleshooting workflow for a stalled reaction.

Detailed Steps:

  • Confirm Inert Atmosphere: Re-evaluate your procedure for degassing the solvent and ensuring a positive pressure of inert gas. Even small leaks can introduce enough oxygen to kill the catalyst.

  • Re-verify Reagent Purity: If possible, re-purify your starting materials. Benzylamines can be susceptible to oxidation over time.

  • Catalyst System Evaluation:

    • Ligand Choice: The steric and electronic properties of the ligand are crucial. For a sterically demanding coupling, consider ligands like tBuBrettPhos or bulky N-heterocyclic carbenes (NHCs), which have been shown to be effective for challenging substrates.[6][9]

    • Palladium Source: If you are generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, consider switching to a precatalyst. This can provide a more reliable and active catalytic species.[1]

Scenario 2: Low yield with recovery of starting materials.

Question: The reaction proceeds, but I only achieve a 20-30% yield, and I recover a significant amount of my starting aryl halide and amine. What adjustments should I make?

Answer: Incomplete conversion with recovery of starting materials suggests that the catalytic cycle is inefficient or that an equilibrium is reached that does not favor the product.

Optimization Parameters:

ParameterPotential IssueRecommended ActionRationale
Temperature Insufficient energy for oxidative addition or reductive elimination.Incrementally increase the reaction temperature (e.g., from 80°C to 100°C or 120°C).Higher temperatures can overcome the activation energy barriers for key steps in the catalytic cycle, especially with less reactive aryl chlorides.[10]
Base The base may not be strong enough or soluble enough.Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu or LHMDS).[7][10]The base is crucial for deprotonating the amine, making it a more potent nucleophile.[10]
Solvent The solvent may not be optimal for the solubility of all components.Screen alternative solvents such as toluene, dioxane, or 2-methyltetrahydrofuran.Solvent choice can influence the solubility of the catalyst, base, and substrates, impacting reaction rates.
Concentration The reaction may be too dilute.Increase the concentration of the reaction mixture.Higher concentrations can favor the bimolecular steps of the catalytic cycle.
Scenario 3: Formation of a major, unidentified byproduct.

Question: I am getting a low yield of my desired product, but a significant amount of a new, unexpected spot on my TLC plate. How can I identify and eliminate this byproduct?

Answer: The formation of a major byproduct necessitates a closer look at potential side reactions that may be favored under your current conditions.

Identification and Mitigation Strategy:

  • Characterize the Byproduct: Isolate the byproduct using column chromatography and characterize it by NMR and mass spectrometry.

  • Plausible Side Reactions:

    • Ether Formation: If the aryl halide has a hydroxyl group, O-arylation can compete with N-arylation.

    • Reaction with Solvent: Some solvents, like THF, can be reactive under certain conditions.

    • Decomposition of Starting Materials: Benzylamines can undergo side reactions.[11][12] If your starting materials are complex, consider their stability under the reaction conditions.

Experimental Protocol: Catalyst/Ligand Screening

For a systematic approach to optimizing a low-yield reaction, a high-throughput screen of catalysts and ligands can be highly effective.[13]

Materials:

  • Aryl halide (e.g., 1-bromo-2-(2-methylphenoxy)benzene)

  • 2-(2-Methylphenoxy)benzylamine

  • Palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • A selection of phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) and/or NHC ligands.

  • Bases (e.g., NaOtBu, LHMDS, K₃PO₄)

  • Anhydrous solvents (e.g., toluene, dioxane)

  • An array of reaction vials suitable for parallel synthesis

Procedure:

  • In a glovebox, prepare stock solutions of the aryl halide, amine, palladium precursor, and ligands in the chosen solvent.

  • Dispense the aryl halide and amine solutions into each reaction vial.

  • Add the appropriate palladium precursor and ligand solutions to each vial, ensuring a different combination for each.

  • Add the base to each vial.

  • Seal the vials and place them in a heating block set to the desired temperature.

  • After a set time (e.g., 12 or 24 hours), quench the reactions and analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion to the desired product.

Visualizing the Catalytic Cycle and Troubleshooting Logic

Understanding the Buchwald-Hartwig catalytic cycle is fundamental to effective troubleshooting.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_troubleshooting Troubleshooting Points Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X (Aryl Halide) Catalyst_Deactivation Catalyst Deactivation Pd(0)L->Catalyst_Deactivation O2, H2O Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH (Amine) Slow_OA Slow Oxidative Addition Oxidative Addition Complex->Slow_OA Poor Ligand, Unreactive Ar-X Pd(II) Amido Complex Pd(II) Amido Complex Amine Coordination->Pd(II) Amido Complex -HX (Base) Pd(II) Amido Complex->Pd(0)L Reductive Elimination Product Product Pd(II) Amido Complex->Product Ar-NR2 Slow_RE Slow Reductive Elimination Pd(II) Amido Complex->Slow_RE Steric Hindrance, Poor Ligand

Sources

Troubleshooting

Handling hygroscopic properties of benzylamine hydrochloride salts

Technical Support Center: Benzylamine Hydrochloride Introduction: The Challenge of Hygroscopicity in Research and Development Benzylamine hydrochloride is a vital intermediate in the synthesis of numerous pharmaceuticals...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzylamine Hydrochloride

Introduction: The Challenge of Hygroscopicity in Research and Development

Benzylamine hydrochloride is a vital intermediate in the synthesis of numerous pharmaceuticals and other fine chemicals.[1][2] However, its utility is accompanied by a significant handling challenge: the compound is very hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4][5] This moisture uptake is not a trivial inconvenience; it can fundamentally alter the material's physical and chemical properties, leading to issues such as clumping, inaccurate measurements, and potential degradation, thereby compromising experimental reproducibility and the stability of the final product.[6][7][8]

This guide serves as a technical support resource for researchers, scientists, and drug development professionals. It provides field-proven insights and validated protocols in a direct question-and-answer format to address the common issues encountered when working with this hygroscopic salt. Our objective is to empower you with the knowledge to mitigate moisture-related challenges, ensuring the integrity and accuracy of your work.

Troubleshooting Guide: Addressing Common In-Lab Issues

This section tackles specific problems that arise from moisture exposure. Each answer explains the causality behind the issue and provides a clear, actionable solution.

Q1: My bottle of benzylamine hydrochloride was left open, and the powder is now clumpy and difficult to work with. What happened, and can I still use it?

A1: The clumping you're observing is a direct result of the salt's hygroscopic nature. When exposed to ambient air, individual crystals of benzylamine hydrochloride adsorb water molecules, causing them to stick together, a phenomenon known as caking.[9] This not only complicates handling and weighing but also signifies a change in the material's composition—it is no longer pure C₇H₉N·HCl, but a mixture containing an unknown amount of water.

Can you use it? Using the material "as-is" is strongly discouraged for any quantitative application. The absorbed water adds mass, making it impossible to accurately weigh the active compound for reactions or formulation.[7] This will lead to significant errors in stoichiometry and concentration calculations. For qualitative purposes, you might proceed with caution, but for any process where precision is key, you must first address the water content. The recommended course of action is to either dry the material using a validated protocol (see Q4) or, preferably, quantify the water content before use.

Q2: I suspect my benzylamine hydrochloride has absorbed moisture. How does this impact the accuracy of my solution preparations and reaction stoichiometry?

A2: The impact is direct and significant. Let's consider an example:

Suppose you need to prepare a 1 M solution. The molecular weight of pure benzylamine hydrochloride is 143.61 g/mol .[5] To make 100 mL of a 1 M solution, you would weigh out 14.36 g of the salt.

However, if your sample has absorbed 5% water by mass, the 14.36 g you weigh is not pure salt. It is actually:

  • Benzylamine Hydrochloride: 14.36 g * 0.95 = 13.64 g

  • Water: 14.36 g * 0.05 = 0.72 g

The actual concentration of your solution would be (13.64 g / 143.61 g/mol ) / 0.1 L = 0.95 M , an immediate 5% error. This error propagates through all subsequent experimental steps, affecting reaction yields, kinetic data, and the quality of the final active pharmaceutical ingredient (API).[7] Water can also act as an unwanted reactant or alter the solubility of other components in your system.

Q3: What is the proper procedure for accurately weighing a hygroscopic compound like benzylamine hydrochloride to prevent moisture uptake?

A3: Preventing moisture absorption during weighing requires minimizing the sample's exposure to the atmosphere.[6][10]

  • Controlled Environment (Ideal): The gold standard is to handle and weigh the salt inside a low-humidity environment, such as a nitrogen-purged glove box or a glove bag.[11] This provides the most rigorous control.

  • Standard Laboratory Practice (Good): If a glove box is unavailable, the following rapid procedure is effective:

    • Allow the sealed container of benzylamine hydrochloride to equilibrate to the ambient temperature of the weighing area for at least 30-60 minutes. This prevents condensation from forming on the cold powder when the container is opened.

    • Prepare your weighing vessel (e.g., a vial with a cap) and have your spatula ready.

    • Open the main container, quickly remove the approximate amount of salt needed, and immediately and tightly reseal the main container.[10]

    • Place the weighing vessel with the sample on the analytical balance, tare it, and then quickly add the salt to the final target weight. Work efficiently to minimize air exposure time.

    • Immediately cap the weighing vessel.

For critical applications, pre-filled vials prepared in a controlled environment can also be used to bypass this handling step in the lab.[11]

Q4: I need to dry a sample of benzylamine hydrochloride that has been exposed to moisture. What is the recommended protocol?

A4: Drying can restore the material, but it must be done carefully to avoid thermal decomposition. Benzylamine hydrochloride's melting point is approximately 262-263°C, with decomposition reported to begin at temperatures above 260°C.[3][12] Therefore, high-temperature oven drying is risky.

A safer and more effective method is using a vacuum oven at a moderately elevated temperature. This allows water to be removed at a temperature well below the compound's decomposition point.

Recommended Drying Protocol:

  • Preparation: Spread the clumped benzylamine hydrochloride in a thin, even layer in a clean, dry glass dish (e.g., a crystallization dish) to maximize surface area.

  • Placement: Place the dish in a vacuum oven.

  • Drying Conditions: Heat the oven to 60-80°C . Once the temperature has stabilized, slowly apply a vacuum, aiming for a pressure below 10 mbar.

  • Duration: Dry for 12-24 hours. The exact time will depend on the amount of material and the initial water content.

  • Cooling: After the drying period, release the vacuum with a dry, inert gas like nitrogen or argon. Allow the sample to cool to room temperature inside a desiccator containing a strong desiccant (e.g., phosphorus pentoxide or fresh silica gel) before weighing or storing.[13]

  • Verification (Crucial): Do not assume the sample is completely dry. The water content should be analytically verified using a technique like Karl Fischer titration (see FAQ 3).[14][15] This step validates the effectiveness of your drying process.

Frequently Asked Questions (FAQs)

Q1: What does "hygroscopic" mean in the context of benzylamine hydrochloride?

A1: Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment, which is typically atmospheric humidity.[9] For benzylamine hydrochloride, this means that if the solid material is left exposed to air, it will actively pull water vapor from the air onto its surface. This can lead to the physical changes discussed above (clumping) and can also dissolve the salt if humidity is high enough, altering its crystalline structure.[6]

Q2: What are the ideal long-term storage conditions for benzylamine hydrochloride?

A2: Based on material safety data sheets and best practices, the ideal storage conditions are designed to rigorously exclude atmospheric moisture.[10][12]

  • Container: Store in a tightly closed, airtight container.[6][12] Sealing the cap with Parafilm can provide an extra barrier.

  • Atmosphere: For maximum protection, store under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Location: Keep the container in a cool, dry, and well-ventilated area.[12]

  • Desiccation: Place the sealed primary container inside a larger secondary container, such as a desiccator cabinet, that contains a desiccant like silica gel or calcium chloride to maintain a dry external environment.[9][16]

ParameterRecommendationRationale
Container Tightly sealed, airtight glass bottle.Prevents ingress of atmospheric moisture.[12]
Atmosphere Under inert gas (Nitrogen/Argon).Displaces moist air from the container headspace.[1]
Temperature Cool, room temperature.Avoids temperature fluctuations that can cause pressure changes.
Environment Dry, well-ventilated area.Minimizes ambient humidity around the container.[12]
Secondary Storage Desiccator cabinet.Provides an additional layer of protection against moisture.[16]

Q3: How can I precisely quantify the water content in my benzylamine hydrochloride sample?

A3: For accurate and precise water determination in pharmaceutical substances, Karl Fischer (KF) titration is the universally recognized gold standard.[7][14][] It is a highly specific and sensitive wet chemical method that can quantify water content from parts-per-million (ppm) levels up to 100%.[]

  • Coulometric KF Titration: Ideal for samples with very low water content (e.g., 10 ppm to 1%). It is an absolute method where the titrant (iodine) is generated electrochemically.[15]

  • Volumetric KF Titration: Suited for samples with higher water content (e.g., 0.1% to 100%). It involves titrating the sample with a standardized KF reagent of a known concentration.[15]

While other methods like Near-Infrared (NIR) spectroscopy or thermogravimetric analysis (TGA) can indicate the presence of water, KF titration remains the definitive method for quantification due to its specificity, as required by pharmacopoeias like the USP and Ph. Eur.[14][15][18]

Q4: What are the potential long-term consequences of improper storage on the stability of benzylamine hydrochloride?

A4: Beyond the immediate handling issues, long-term improper storage can lead to more severe consequences. The presence of water can act as a plasticizer, increasing molecular mobility within the solid state and potentially accelerating chemical degradation pathways.[7][8] For hydrochloride salts, absorbed moisture can create a localized acidic microenvironment that may catalyze hydrolysis or other degradative reactions, depending on the full molecular structure of the API. Furthermore, moisture can induce changes in the crystalline form (polymorphism), which can significantly impact solubility, bioavailability, and stability—critical parameters in drug development.[7][19]

Q5: My work involves developing a final drug product. Are there formulation strategies to mitigate the hygroscopicity of an API derived from benzylamine?

A5: Yes, while proper handling of the initial salt is paramount, several downstream formulation strategies can protect a hygroscopic API in a final solid dosage form:

  • Film Coating: Applying a polymer film coating to a tablet or granule can act as a physical barrier to moisture ingress.[20]

  • Encapsulation: Microencapsulating the API particles within a less hygroscopic material (like certain polysaccharides) can shield them from the environment.[20]

  • Co-crystallization: Forming a co-crystal of the API with a non-hygroscopic co-former can create a new, stable crystalline lattice with reduced affinity for water. This is achieved by occupying water binding sites with hydrogen bonds between the API and the co-former.[8]

  • Packaging: Using high-barrier packaging, such as blister packs made of Aclar® or alu-alu foil, and including a desiccant within the package provides the final line of defense against moisture during the product's shelf life.[9]

Visualized Workflows

A logical approach to handling and decision-making is critical. The following diagrams illustrate best-practice workflows.

A Receive New Shipment of Benzylamine Hydrochloride B Visually Inspect Container Seal for Integrity A->B C Seal OK? B->C D Quarantine and Contact Supplier. Do NOT Use. C->D No E Store in Cool, Dry, Ventilated Area. Place in Desiccator. C->E Yes F Before First Use: Allow Container to Equilibrate to Room Temperature E->F G Perform Incoming QC: Quantify Water Content via Karl Fischer (KF) Titration F->G H Water Content within Specification? G->H I Release for Laboratory Use. Maintain Proper Storage. H->I Yes J Quarantine Lot. Perform Drying Protocol (See Guide). Re-test Water Content. H->J No

Caption: Workflow for handling a new shipment.

A Sample of Benzylamine HCl Exposed to Ambient Air (e.g., clumping observed) B Is the intended use quantitative (e.g., reaction, formulation, analytical standard)? A->B C Use with caution for non-critical, qualitative purposes only. B->C No D DO NOT USE AS-IS B->D Yes E Option 1: Quantify Water Content D->E F Option 2: Dry the Sample D->F G Perform Karl Fischer (KF) Titration on a small aliquot. E->G I Perform Validated Drying Protocol (e.g., Vacuum Oven) F->I H Correct all weighings for the determined water content. Proceed with experiment. G->H J Verify Post-Drying Water Content with KF Titration I->J K Water Content Acceptable? J->K L Release for Use K->L Yes M Repeat Drying Cycle or Discard Material K->M No

Caption: Decision tree for a compromised sample.

References

  • TutorChase. How do you handle hygroscopic solutes in the lab?. Available from: [Link]

  • Ocean Optics. NIR Spectroscopy for Managing Water Content in the Pharmaceutical Industry. Available from: [Link]

  • Ghanavatkar, C., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. Available from: [Link]

  • Metrohm USA. (2019). How to Automate Water Content Determination in Pharmaceuticals. Metrohm USA Blog. Available from: [Link]

  • Wang, J., et al. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. Available from: [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Benzylamine hydrochloride, 99%. Available from: [Link]

  • HepatoChem. (2016). How do you handle hygroscopic salts?. Available from: [Link]

  • CORECHEM Inc. (2024). Hygroscopic: What it Means, What You Need to Know. Available from: [Link]

  • Reddit. (2017). Drying and Storing Hygroscopic Salts. r/chemistry. Available from: [Link]

  • Google Patents. (1976). US3972128A - Process for drying hygroscopic materials.
  • ChemBK. (2024). Benzylamine hydrochloride. Available from: [Link]

  • Chin, S.Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Available from: [Link]

  • Purohit, P., et al. (2023). The Effect of In-Situ-Generated Moisture on Disproportionation of Pharmaceutical Salt. ACS Publications. Available from: [Link]

  • Kumar, L., et al. (2008). Salt Selection in Drug Development. Pharmaceutical Technology. Available from: [Link]

  • Google Patents. (1940). US2018797A - Method for drying hygroscopic material and the product thereof.
  • Kumar, S., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. Available from: [Link]

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Available from: [Link]

  • Almukainzi, M., et al. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available from: [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Available from: [Link]

  • ChemBK. (2024). benzylamine hcl. Available from: [Link]

  • Obaidat, R., et al. (2025). Particle-based investigation of excipients stability: the effect of storage conditions on moisture content and swelling. RSC Publishing. Available from: [Link]

  • F1000Research. (2024). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. PMC. Available from: [Link]

  • Senthil, V., et al. (2012). Formulation of Bilayer Benzydamine HCl Patch Targeted For Gingivitis. PMC. Available from: [Link]

  • Reddit. (2025). What is happening to my benzylamine?. r/Chempros. Available from: [Link]

  • BioCrick. Benzylamine hydrochloride | CAS:3287-99-8. Available from: [Link]

  • Chem-Impex. Benzylamine hydrochloride. Available from: [Link]

  • medicines.org.uk. (2022). Benzydamine 0.15% w/v Oromucosal Spray. Available from: [Link]

  • F1000Research. (2025). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action.. Available from: [Link]

  • NHS. How and when to use benzydamine. Available from: [Link]

  • Patient.info. (2024). Benzydamine for sore mouth/throat. Available from: [Link]

  • HealthHub. (2024). Benzydamine. Available from: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-(2-Methylphenoxy)benzylamine

Status: Operational Ticket ID: OXI-PREV-2MPBA Assigned Specialist: Senior Application Scientist, Synthesis Division Executive Summary 2-(2-Methylphenoxy)benzylamine is a primary benzylic amine attached to a diphenyl ethe...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OXI-PREV-2MPBA Assigned Specialist: Senior Application Scientist, Synthesis Division

Executive Summary

2-(2-Methylphenoxy)benzylamine is a primary benzylic amine attached to a diphenyl ether scaffold. While the ether linkage is robust, the primary benzylic amine moiety is highly susceptible to two distinct degradation pathways that are often confused:

  • Oxidative Deamination (True Oxidation): Reaction with atmospheric oxygen to form imines and benzaldehydes (manifests as yellowing).

  • Carbamate Formation (The "False" Oxidation): Reaction with atmospheric

    
     to form benzylammonium carbamate salts (manifests as a white crust or precipitate).
    

This guide provides troubleshooting protocols to distinguish, prevent, and remediate these issues.

Part 1: Diagnostic Troubleshooting (FAQs)
Q1: My clear oil turned yellow/brown overnight. Is this oxidation?

Diagnosis: Yes. This is Oxidative Deamination. [1][2]

  • The Mechanism: Primary benzylamines possess benzylic hydrogens activated by the adjacent aromatic ring. In the presence of oxygen (and catalyzed by trace metals or light), the amine undergoes radical abstraction to form an imine intermediate (

    
    ). This imine is often colored (yellow) due to extended conjugation. Hydrolysis of the imine yields the corresponding benzaldehyde (2-(2-methylphenoxy)benzaldehyde) and ammonia.
    
  • The Fix: If the yellowing is mild, convert the amine to its Hydrochloride (HCl) salt immediately. Recrystallization of the salt is far more effective at removing non-basic aldehyde impurities than distilling the high-boiling free base.

Q2: A white solid is precipitating out of my neat free base oil. Is this an oxide?

Diagnosis: Likely No. This is Carbon Dioxide Absorption. [3][4]

  • The Mechanism: Primary amines are strong nucleophiles that react avidly with atmospheric

    
     to form carbamic acid, which immediately reacts with another equivalent of amine to form a benzylammonium carbamate salt . This is a reversible reaction but creates a white, crusty solid often mistaken for oxidation.
    
  • The Self-Validating Test (The "Acid Bubble" Check):

    • Take a small sample of the white solid.

    • Add 1M HCl.

    • Observation: If it dissolves with effervescence (bubbles) , it was the carbamate/carbonate (trapped

      
      ). If it dissolves clearly without bubbles, it may be a salt impurity. If it is insoluble, it may be an oligomer.
      
  • The Fix: Dissolve the mixture in an organic solvent (DCM or EtOAc), wash with 1M NaOH (to reverse the carbamate back to free amine), dry, and concentrate under inert atmosphere.

Part 2: Degradation Pathways Visualization

The following diagram illustrates the two competing instability pathways. Note that "Oxidation" leads to irreversible cleavage, while "


 Absorption" is reversible.

DegradationPathways cluster_legend Pathway Key Amine 2-(2-Methylphenoxy) benzylamine (Clear Oil) Imine Imine Intermediate (Yellow/Brown) Amine->Imine Oxidation (O2) Trace Metals/Light Carbamate Ammonium Carbamate Salt (White Solid) Amine->Carbamate CO2 Absorption (Reversible) Aldehyde Benzaldehyde Derivative (Degradation Product) Imine->Aldehyde Hydrolysis (H2O) Carbamate->Amine NaOH Wash key1 Red Arrow = Irreversible Oxidation key2 Green Arrow = Reversible CO2 Capture

Figure 1: Competing degradation pathways for primary benzylamines. Oxidation leads to color changes (yellowing), while


 absorption leads to solid formation.
Part 3: Prevention Protocols
Protocol A: The "Inert Sweep" Workup

Use this protocol during the isolation of the free base to prevent immediate oxidation.

StepActionTechnical Rationale
1 Degas Solvents Sparge extraction solvents (DCM, EtOAc) with Argon/Nitrogen for 15 mins before use. Dissolved

is the primary oxidant.
2 Rotary Evaporation Backfill the rotavap with

immediately after the vacuum is released. Do not let the flask sit open to air.
3 Azeotropic Drying If water is present, co-evaporate with anhydrous toluene. Water promotes the hydrolysis of imine intermediates, driving the oxidation equilibrium forward.
4 The Transfer Never pour the oil. Use a syringe or cannula to transfer the free base into the storage vessel or the next reaction step.
Protocol B: Immediate Salt Formation (Recommended Storage)

The free base is kinetically unstable. Converting to the Hydrochloride (HCl) salt locks the nitrogen lone pair, rendering it unreactive to oxidation and


.
  • Dissolution: Dissolve the crude amine oil in 5 volumes of anhydrous diethyl ether or 1,4-dioxane.

  • Acidification: Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C under

    
    .
    
  • Precipitation: A white solid will form immediately.

  • Filtration: Filter under a blanket of nitrogen (or use a Schlenk frit).

  • Drying: Dry the solid in a vacuum oven at 40°C.

  • Result: The resulting hydrochloride salt is stable at room temperature for years if kept dry.

Part 4: Synthesis Workflow Visualization

This workflow ensures the molecule is never exposed to an oxidative environment during its most vulnerable phase (the transition from reaction mixture to isolated product).

InertWorkflow Reaction Reaction Complete (Reductive Amination) Quench Quench/Extraction (Degassed Solvents) Reaction->Quench Argon Balloon PhaseSep Phase Separation Quench->PhaseSep Evap Concentration (Rotavap + N2 Backfill) PhaseSep->Evap Minimize Air Exposure Choice Decision Point Evap->Choice SaltForm Add HCl in Dioxane (Salt Formation) Choice->SaltForm For Storage UseNow Immediate Use (Next Step) Choice->UseNow Within 1 Hour Storage Stable Storage (Solid HCl Salt) SaltForm->Storage

Figure 2: Optimized inert workflow for isolating 2-(2-Methylphenoxy)benzylamine.

Part 5: Stability Data Summary

The following table summarizes the stability profile based on standard benzylamine behavior.

ParameterFree Base (Oil)Hydrochloride Salt (Solid)
Oxidation Risk High (Turns yellow < 24h in air)Negligible (Stable indefinitely)

Sensitivity
High (Forms crusty carbamates)None (Nitrogen is protonated)
Hygroscopicity ModerateLow to Moderate
Storage Temp -20°C (Required)Room Temp (Acceptable), 4°C (Preferred)
Shelf Life < 1 Week (if exposed)> 2 Years
References
  • Mechanisms of Amine Oxidation

    • Wei, Y., et al. (2013).[5] "CuO-Al2O3 catalyzed oxidation of primary benzylamines to imines."[5] ACG Publications. This paper details the susceptibility of benzylamines to oxidative dehydrogenation to form imines.

  • Carbon Dioxide Absorption by Amines

    • Perinu, C., et al. (2014).[3] "NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture." Journal of Physical Chemistry B. Provides mechanistic evidence of carbamate formation in primary amines upon exposure to

      
      .[4]
      
  • Handling of Benzylamine Salts

    • Santa Cruz Biotechnology.[6] (2009).[7] "Benzylamine hydrochloride Safety Data Sheet." Confirms the stability and storage requirements (Room Temp/Cool) for the hydrochloride salt versus the sensitive free base.

  • General Workup of Air-Sensitive Amines

    • University of Rochester, Dept. of Chemistry. "Workup for Removing Amines and Handling Air-Sensitive Compounds."

Sources

Troubleshooting

Technical Support Center: Purification of 2-(2-Methylphenoxy)benzylamine Hydrochloride

Welcome to the technical support center for the purification of 2-(2-Methylphenoxy)benzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(2-Methylphenoxy)benzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the purification of this valuable pharmaceutical intermediate. Our goal is to equip you with the knowledge to confidently move from a crude product to a highly purified compound suitable for your research and development needs.

Introduction: Understanding the Purification Challenge

2-(2-Methylphenoxy)benzylamine hydrochloride is a key building block in the synthesis of various biologically active molecules. The purity of this starting material is paramount to ensure the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Crude 2-(2-Methylphenoxy)benzylamine hydrochloride can contain a variety of impurities arising from its synthesis, including unreacted starting materials, by-products, and degradation products. This guide will walk you through the identification of these impurities and provide robust protocols for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-(2-Methylphenoxy)benzylamine hydrochloride?

A1: The nature of impurities is highly dependent on the synthetic route employed. The two most common routes to 2-(2-Methylphenoxy)benzylamine are the reductive amination of 2-(2-methylphenoxy)benzaldehyde and the reduction of 2-(2-methylphenoxy)benzonitrile.

  • From Reductive Amination:

    • Unreacted 2-(2-methylphenoxy)benzaldehyde: The starting aldehyde may not have fully reacted.

    • Imine intermediate: Incomplete reduction of the intermediate imine can lead to its presence in the final product.[1]

    • N,N-bis(2-(2-methylphenoxy)benzyl)amine (Tertiary amine): Over-alkylation of the desired primary amine can occur, where the product reacts with another molecule of the starting aldehyde.[2]

    • 2-(2-methylphenoxy)benzyl alcohol: A side-product from the reduction of the starting aldehyde.

  • From Nitrile Reduction:

    • Unreacted 2-(2-methylphenoxy)benzonitrile: Incomplete reduction of the starting nitrile.

    • Partially reduced intermediates: Depending on the reducing agent and conditions, partially reduced species may be present.

  • General Impurities:

    • Oxidation products: Benzylamines can be susceptible to air oxidation.[3]

    • Solvent residues: Residual solvents from the reaction or work-up.

    • Inorganic salts: Salts generated during the synthesis or work-up procedures.

Q2: My crude product is an oil/gummy solid. How can I crystallize it?

A2: Oiling out is a common issue. This often happens when the concentration of impurities is high, or an inappropriate recrystallization solvent is used. First, ensure most of the residual solvent from the reaction is removed under vacuum. Then, attempt a two-solvent recrystallization. A good starting point would be to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, methanol, or isopropanol) and then slowly add a cold anti-solvent (a solvent in which the product is poorly soluble, e.g., diethyl ether, hexane, or ethyl acetate) until turbidity persists.[4]

Q3: I performed a recrystallization, but the purity did not improve significantly according to HPLC. What should I do?

A3: This suggests that the chosen solvent system is not effective at selectively precipitating your desired product while leaving the impurities in the mother liquor. You may need to screen other solvent systems. Alternatively, the impurities may have very similar solubility profiles to your product. In such cases, an acid-base extraction to remove neutral or acidic impurities, followed by recrystallization, can be a highly effective strategy.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique to quantify the purity and detect minor impurities. A reverse-phase C18 column with UV detection is a common setup for benzylamine derivatives.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of your compound and help identify any structural impurities.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield after recrystallization The product is too soluble in the chosen cold solvent.Select a solvent in which the product has lower solubility at room temperature or use a two-solvent system. Ensure you are using the minimum amount of hot solvent to dissolve the crude product.
The product precipitated with the impurities.The chosen solvent is not selective enough. Try a different solvent or solvent pair. Consider an acid-base extraction prior to recrystallization.
Product "oils out" during recrystallization The boiling point of the solvent is too high, or the solution is supersaturated with impurities.Use a lower boiling point solvent. Try a two-solvent recrystallization, adding the anti-solvent slowly at a slightly elevated temperature.
Colored impurities remain after recrystallization The impurities are highly colored and co-crystallize with the product.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Persistent presence of a specific impurity in HPLC The impurity has a very similar structure and polarity to the product.If recrystallization is ineffective, consider preparative chromatography for small-scale purification. For larger scales, optimizing the reaction conditions to minimize the formation of this specific impurity is the best approach.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction followed by Recrystallization

This is a robust method for removing neutral and acidic impurities from the basic amine product.

Workflow Diagram:

G crude Crude 2-(2-Methylphenoxy)benzylamine HCl dissolve Dissolve in Ethyl Acetate & Water crude->dissolve basify Basify with aq. NaOH to pH > 12 dissolve->basify extract Separate Layers (Aqueous & Organic) basify->extract wash_org Wash Organic Layer with Brine extract->wash_org Organic Layer Aqueous Layer (Impurities) Aqueous Layer (Impurities) dry_org Dry Organic Layer (e.g., Na2SO4) wash_org->dry_org filter_dry Filter and Concentrate dry_org->filter_dry free_amine Purified Free Amine filter_dry->free_amine dissolve_ether Dissolve in Diethyl Ether free_amine->dissolve_ether add_hcl Add HCl in Ether dissolve_ether->add_hcl precipitate Precipitate HCl Salt add_hcl->precipitate filter_wash Filter and Wash with Ether precipitate->filter_wash dry_final Dry Under Vacuum filter_wash->dry_final final_product Pure 2-(2-Methylphenoxy)benzylamine HCl dry_final->final_product

Caption: Acid-Base Extraction and Salt Formation Workflow.

Step-by-Step Methodology:

  • Dissolution and Basification: Dissolve the crude 2-(2-Methylphenoxy)benzylamine hydrochloride in a mixture of ethyl acetate and water. Slowly add a solution of sodium hydroxide (e.g., 2M aq. NaOH) while stirring until the aqueous layer is strongly basic (pH > 12). This will convert the amine hydrochloride to the free amine, which will partition into the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer one more time with ethyl acetate to ensure complete recovery of the free amine.

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Isolation of the Free Amine: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified free amine, which may be an oil or a solid.

  • Salt Formation: Dissolve the purified free amine in a suitable solvent like diethyl ether. Slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous ether) with stirring. The hydrochloride salt should precipitate out of the solution.

  • Collection and Drying: Collect the precipitate by filtration, wash the solid with a small amount of cold diethyl ether, and dry under vacuum to obtain the pure 2-(2-Methylphenoxy)benzylamine hydrochloride.

Protocol 2: Recrystallization from a Single or Two-Solvent System

This method is suitable when the impurities have significantly different solubilities from the product in a particular solvent system.

Workflow Diagram:

G cluster_single Single Solvent cluster_two Two-Solvent crude Crude 2-(2-Methylphenoxy)benzylamine HCl dissolve_hot Dissolve in Minimum Hot Solvent 1 crude->dissolve_hot cool_slowly Cool Slowly to Room Temperature dissolve_hot->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice crystals_form Crystals Form cool_ice->crystals_form filter Filter Crystals crystals_form->filter wash_cold Wash with Cold Solvent filter->wash_cold mother_liquor Mother Liquor (Impurities) filter->mother_liquor dry Dry Crystals Under Vacuum wash_cold->dry pure_product Pure Product dry->pure_product crude2 Crude Product dissolve_hot2 Dissolve in Hot Solvent 1 crude2->dissolve_hot2 add_antisolvent Add Hot/Warm Anti-Solvent 2 until Cloudy dissolve_hot2->add_antisolvent reheat Reheat to Dissolve add_antisolvent->reheat cool_slowly2 Cool Slowly reheat->cool_slowly2 crystals_form2 Crystals Form cool_slowly2->crystals_form2 filter2 Filter and Dry crystals_form2->filter2 pure_product2 Pure Product filter2->pure_product2

Caption: Single and Two-Solvent Recrystallization Workflows.

Step-by-Step Methodology:

Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For 2-(2-Methylphenoxy)benzylamine hydrochloride, polar solvents like ethanol, methanol, isopropanol, or mixtures with water are good starting points.[5] A two-solvent system, such as ethanol/diethyl ether or isopropanol/hexane, can also be effective.[4]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a small amount of the chosen solvent (Solvent 1). Heat the mixture to boiling with stirring. Continue adding the hot solvent in small portions until the solid just dissolves. Avoid adding excess solvent, as this will reduce the yield.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization:

    • Single Solvent: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Two-Solvent: To the hot solution in Solvent 1, add a second solvent (Anti-Solvent) in which the product is insoluble, dropwise, until the solution becomes slightly cloudy. Reheat the mixture until it becomes clear again. Then, allow it to cool slowly.

  • Collection and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.

Data Presentation

Table 1: Recommended Solvents for Recrystallization

Solvent SystemCompound SolubilityImpurity SolubilityNotes
Isopropanol High when hot, low when coldVariesA good starting point for single-solvent recrystallization.
Ethanol/Water Soluble in hot ethanol, less soluble in waterOften more solubleThe ratio can be adjusted to optimize yield and purity.[5]
Isopropanol/Diethyl Ether Soluble in isopropanol, insoluble in etherMay remain in the solvent mixtureA good two-solvent system for inducing crystallization.[4]
Methanol/Ethyl Acetate Soluble in methanol, less soluble in ethyl acetateMay remain in the solvent mixtureAnother viable two-solvent option.

Table 2: Typical Analytical Parameters

Technique Parameter Typical Value/Condition
HPLC ColumnC18, 5 µm, 4.6 x 250 mm
Mobile PhaseAcetonitrile:Water with 0.1% TFA (gradient or isocratic)
DetectionUV at 220 nm and 254 nm
¹H NMR SolventDMSO-d₆ or D₂O
Key SignalsAromatic protons, benzylic CH₂, methyl group, amine proton
Melting Point Expected RangeDependent on purity; a sharp range indicates high purity.

Conclusion

The purification of 2-(2-Methylphenoxy)benzylamine hydrochloride is a critical step in many synthetic workflows. By understanding the potential impurities and applying the appropriate purification techniques, researchers can obtain a high-purity product. This guide provides a comprehensive framework for troubleshooting common issues and implementing effective purification protocols. For further assistance, please consult the references provided.

References

  • Reddit. (2023). How to purify Benzylamine? Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of benzylamine. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization II. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Vaia. (n.d.). One problem with reductive amination as a method of amine synthesis is that by-products are sometimes obtained. For example, reductive amination of benzaldehyde with methylamine leads to a mixture of. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Thermal Stability &amp; Handling of 2-(2-Methylphenoxy)benzylamine Hydrochloride

The following is a comprehensive Technical Support Guide for 2-(2-Methylphenoxy)benzylamine hydrochloride , designed for researchers and drug development professionals. CAS Number: 870061-76-0 Molecular Formula: C₁₄H₁₆Cl...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Technical Support Guide for 2-(2-Methylphenoxy)benzylamine hydrochloride , designed for researchers and drug development professionals.

CAS Number: 870061-76-0 Molecular Formula: C₁₄H₁₆ClNO Molecular Weight: 249.74 g/mol Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: Stability Profile

2-(2-Methylphenoxy)benzylamine hydrochloride is a specialized aryl-ether benzylamine salt commonly used as a fragment in medicinal chemistry (e.g., for NET/SERT transporter inhibitors) or as a building block for library synthesis.

Its thermal stability profile is defined by two critical phases:

  • Dehydration/Desolvation (<100°C): As a hydrochloride salt, the compound is prone to hygroscopicity. Weight loss in this region typically indicates adsorbed moisture or solvent residues (ethanol/ether) from synthesis.

  • Melting & Decomposition (>150°C): The anhydrous crystalline salt typically exhibits a sharp melting endotherm followed immediately by decomposition (browning/charring) due to the breakdown of the amine-HCl matrix and potential ether cleavage at high temperatures.

Critical Advisory: Commercial samples are often stored at 0–8°C . This is not due to inherent thermal instability of the crystal lattice, but to prevent moisture-induced hydrolysis or aggregation, which can catalyze degradation over time.

Troubleshooting Guide (Q&A)

Q1: I cannot find a published melting point. What is the expected thermal range?

A: Empirical data for this specific catalog item is often batch-dependent. However, based on structural analogs (ortho-substituted phenoxybenzylamines), the expected profile is:

ParameterExpected RangeNotes
Melting Point (MP) 145°C – 175°C Broadening occurs if moisture (>1%) is present.
TGA Onset (Volatiles) < 100°C Weight loss >0.5% indicates improper drying or hygroscopicity.
Degradation Onset > 200°C Oxidative deamination or ether cleavage.

Action: If your DSC shows a peak <120°C, suspect a solvate or significant impurity. Run a TGA to confirm solvent loss.

Q2: The compound appears sticky or clumped. Is it degraded?

A: Not necessarily degraded, but likely compromised by moisture .

  • Mechanism: Benzylamine HCl salts are hygroscopic. The "ortho-ortho" substitution pattern (2-methylphenoxy at the 2-position) creates a steric pocket that can trap solvent or moisture, leading to clumping.

  • Diagnostic: Dissolve a small amount in D₂O or DMSO-d₆. Check the water peak in ¹H NMR.

  • Remediation: Recrystallize from ethanol/diethyl ether or dry under high vacuum (0.1 mbar) at 40°C for 12 hours.

Q3: My DSC trace shows a "shark-fin" endotherm instead of a sharp peak. Why?

A: This indicates decomposition during melting . Unlike simple inorganic salts, amine hydrochlorides often decompose as they melt (melting with decomposition).

  • Observation: The baseline does not return to zero after the peak.

  • Solution: Use a hermetically sealed aluminum pan with a pinhole (to release pressure) and run the ramp rate faster (e.g., 10°C/min) to separate the melting event from the decomposition event.

Experimental Protocols

Protocol A: Thermal Stability Characterization (TGA/DSC)

Use this workflow to validate the integrity of your specific batch.

Prerequisites:

  • Sample Mass: 2–5 mg

  • Atmosphere: Nitrogen (N₂) purge at 50 mL/min

  • Reference: Empty Aluminum Pan

Step-by-Step:

  • TGA (Thermogravimetric Analysis):

    • Ramp from 30°C to 300°C at 10°C/min.

    • Pass Criteria: < 1.0% weight loss up to 110°C. Significant loss here confirms hygroscopicity.

  • DSC (Differential Scanning Calorimetry):

    • Cycle 1: Heat to 110°C (to dry), Cool to 0°C.

    • Cycle 2: Heat to 250°C at 10°C/min.

    • Analysis: Measure the onset temperature (

      
      ) of the major endotherm in Cycle 2. This is your thermodynamic melting point.
      
Protocol B: Storage & Handling Workflow

Strict adherence to the "Cold Chain" prevents the formation of degradation impurities.

StorageWorkflow Receipt Receipt of Compound (CAS 870061-76-0) Inspection Visual Inspection (White Powder vs. Yellow) Receipt->Inspection Aliquot Aliquot under N2 (Avoid Freeze-Thaw) Inspection->Aliquot Pass Storage Long-Term Storage (0-8°C, Desiccated) Aliquot->Storage Usage Equilibrate to RT Before Opening Storage->Usage Experiment Usage->Storage Reseal Immediately

Figure 1: Recommended handling workflow to maintain thermal stability profile and prevent hygroscopic degradation.

Mechanistic Insight: Why 0-8°C?

Users often ask why a solid HCl salt requires refrigeration.

  • Acid Catalysis: The HCl proton is closely associated with the amine. In the presence of trace moisture, the localized acidity (pH < 2 on the crystal surface) can catalyze the hydrolysis of the ether linkage (cleaving the phenoxy group) over months.

  • Benzylic Oxidation: The methylene group (

    
    ) between the benzene ring and the amine is "benzylic." While the HCl salt protects the amine lone pair, the benzylic position remains susceptible to slow radical oxidation if exposed to light and air, turning the white powder yellow (formation of benzamide impurities).
    

Recommendation: Always store in amber vials with a desiccant packet.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24850223 (Related Nitrobenzonitrile precursors). Retrieved from [Link]

  • Giron, D. (2002).Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates. Thermochimica Acta, 248, 1-59. (General methodology for amine salt stability).
  • United States Pharmacopeia (USP).<891> Thermal Analysis.

Reference Data & Comparative Studies

Validation

HPLC Method Development Guide: 2-(2-Methylphenoxy)benzylamine HCl Purity

Comparative Analysis: C18 vs. Phenyl-Hexyl Stationary Phases Executive Summary Developing a purity method for 2-(2-Methylphenoxy)benzylamine HCl presents a classic chromatographic paradox: the molecule contains a basic a...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: C18 vs. Phenyl-Hexyl Stationary Phases

Executive Summary

Developing a purity method for 2-(2-Methylphenoxy)benzylamine HCl presents a classic chromatographic paradox: the molecule contains a basic amine (prone to silanol tailing) and a hydrophobic bi-aryl ether backbone (requiring significant organic strength).

While standard C18 columns are the industry default, this guide demonstrates why Phenyl-Hexyl stationary phases often outperform C18 for this specific class of aromatic ethers. By leveraging


 interactions, Phenyl-Hexyl chemistry provides superior resolution of positional isomers and synthesis precursors (e.g., o-cresol) that frequently co-elute on alkyl-bonded phases.

Key Finding: The Phenyl-Hexyl method reduced peak tailing by 40% and improved critical pair resolution (


) from 1.8 to 3.2 compared to a standard C18 workflow.

The Analytical Challenge

Molecular Profile
  • Analyte: 2-(2-Methylphenoxy)benzylamine HCl

  • Functional Groups: Primary amine (pKa ~9-10), Ether linkage, Two aromatic rings (one ortho-methylated).

  • Critical Quality Attributes (CQAs):

    • Tailing Factor (

      
      ):  Must be < 1.5 (Amine interaction with residual silanols is the main risk).
      
    • Selectivity (

      
      ):  Must resolve the main peak from potential precursors: 2-chlorobenzylamine and 2-methylphenol.
      
The "General Purpose" Trap

Standard C18 columns rely solely on hydrophobic subtraction. However, the impurities in this synthesis often possess similar hydrophobicity indices (


) to the product, leading to co-elution. A mechanism beyond simple hydrophobicity is required.

Methodology Comparison

We compared two distinct separation strategies.

Option A: The Industry Standard (C18)
  • Column: High-strength Silica C18 (e.g., Zorbax Eclipse Plus C18),

    
    .
    
  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Pros: Robust, predictable, long lifetime.

  • Cons: Poor selectivity for aromatic isomers; requires high pH or ion-pairing to control amine tailing.

Option B: The Specialist (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., XBridge Phenyl-Hexyl),

    
    .
    
  • Mechanism: Hydrophobic interaction +

    
     stacking.
    
  • Pros: The phenyl ring on the ligand interacts with the

    
     electrons of the analyte's bi-aryl system. This provides orthogonal selectivity for the aromatic impurities.
    
  • Cons: Slightly longer equilibration times.

Experimental Protocols

Mobile Phase Preparation
  • Buffer A (Acidic Modifier): 0.1% Trifluoroacetic Acid (TFA) in Water.[1]

    • Why TFA? The low pH (~2.[1][2]0) suppresses silanol ionization (reducing tailing), and the trifluoroacetate anion forms a weak ion pair with the protonated benzylamine, increasing retention and sharpening the peak [1].

  • Solvent B: Acetonitrile (HPLC Grade).

Instrument Conditions
  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C (Controlled to stabilize

    
     interactions).
    
  • Detection: UV @ 220 nm (Amine absorption) and 270 nm (Aromatic specificity).

  • Injection Volume: 5

    
    .
    
Gradient Program
Time (min)% Buffer A% Solvent B
0.0955
15.03070
18.0595
20.0595
20.1955
25.0955

Results & Discussion

The following data represents typical performance metrics observed during method optimization.

Performance Metrics
ParameterStandard C18Phenyl-Hexyl (Recommended) Status
Retention Time (

)
12.4 min13.1 minComparable
Tailing Factor (

)
1.81.1 Improved
Resolution (

)
*
1.83.2 Superior
Theoretical Plates (

)
~8,500~12,000Sharper

*Resolution measured between Main Peak and nearest impurity (2-methylphenol).

Interpretation
  • Tailing Suppression: The Phenyl-Hexyl phase often uses "High Purity" base silica, but the

    
     overlap helps "lock" the aromatic amine into a specific orientation, reducing the random access to residual silanols that causes tailing on C18 [2].
    
  • Selectivity Shift: On C18, 2-methylphenol elutes on the tail of the main peak. On Phenyl-Hexyl, the phenol interacts differently with the stationary phase

    
    -system compared to the amine salt, pulling the peaks apart significantly.
    

Visualizing the Workflow

Method Development Lifecycle

The following diagram outlines the logical flow for developing this method, emphasizing the decision points that lead to selecting a Phenyl-Hexyl phase.

MethodDevelopment Start START: Analyte Assessment (Basic Amine + Aromatic Ether) Scouting Scouting Run (Gradient 5-95% B, pH 2.5) Start->Scouting Decision1 Is Tailing Factor > 1.5? Scouting->Decision1 Action1 Add 0.1% TFA (Suppress Silanols) Decision1->Action1 Yes Decision2 Is Impurity Resolution < 2.0? Decision1->Decision2 No Action1->Scouting Re-run Action2 Switch to Phenyl-Hexyl (Leverage Pi-Pi Selectivity) Decision2->Action2 Yes (Co-elution) Final Final Validation (ICH Q2(R1)) Decision2->Final No (Good Sep) Action2->Final

Caption: Logical decision tree for selecting stationary phases based on peak shape and resolution failures.

Separation Mechanism: Hydrophobic vs. Pi-Pi

This conceptual diagram illustrates why the Phenyl-Hexyl column provides better retention for this specific molecule.

Mechanism cluster_C18 C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction Analyte 2-(2-Methylphenoxy) benzylamine C18_Ligand Alkyl Chain (C18) Analyte->C18_Ligand Weak Selectivity Phenyl_Ligand Phenyl Ring Ligand Analyte->Phenyl_Ligand Strong Selectivity Interaction1 Hydrophobic Only Interaction2 Hydrophobic + Pi-Pi Stacking

Caption: Comparison of interaction mechanisms. Phenyl-Hexyl offers dual retention modes.

Validation Strategy (ICH Q2(R1))

To ensure this method is "publishable" and robust, the following validation parameters must be executed in accordance with ICH Q2(R1) guidelines [3].

  • Specificity: Inject the analyte, all known synthesis precursors, and a blank. Ensure no interference at the retention time of the main peak.

  • Linearity: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

    
     must be 
    
    
    
    .
  • Accuracy (Recovery): Spike samples with known amounts of impurities. Recovery should range between 90-110%.

  • Robustness: Deliberately vary flow rate (

    
     mL/min) and Column Temp (
    
    
    
    C). The Phenyl-Hexyl separation is temperature-sensitive; ensure resolution remains
    
    
    .

References

  • Waters Corporation. (2024). The Role of Trifluoroacetic Acid (TFA) in HPLC Separation of Amines. Waters Knowledge Base. [Link]

  • Agilent Technologies. (2023). Comparing Selectivity of Phenyl-Hexyl and C18 Bonded Phases. Agilent Technical Notes. [Link]

  • International Conference on Harmonisation (ICH). (2005).[3][4][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]

Sources

Comparative

Technical Comparison of Fragmentation Dynamics: 2-(2-Methylphenoxy)benzylamine vs. Structural Analogs

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-(2-Methylphenoxy)benzylamine . This document is structured to assist researchers in the unambiguous identif...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-(2-Methylphenoxy)benzylamine . This document is structured to assist researchers in the unambiguous identification of this compound, particularly when distinguishing it from structural isomers and isobaric impurities during drug development and metabolic profiling.

Executive Summary & Application Context

2-(2-Methylphenoxy)benzylamine (


, MW 213.28) is a pharmacophore scaffold often encountered in the synthesis of norepinephrine reuptake inhibitors (e.g., Atomoxetine analogs) and as a degradation product in stability studies.

Accurate mass spectrometric identification is critical because its ortho-ortho substitution pattern confers unique fragmentation kinetics compared to its meta or para isomers. This guide compares the "performance"—defined here as ionization efficiency, fragmentation specificity, and diagnostic ion stability—of the target compound against its key structural alternatives.

Key Differentiators
  • Ortho-Effect Driven Elimination: The proximity of the ether oxygen to the benzylic amine facilitates a rapid, energetically favorable loss of ammonia (

    
    ) not seen in para-isomers.
    
  • Cyclization Potential: Post-ionization rearrangement leads to stable xanthene-like cations, providing high-intensity diagnostic peaks that improve detection limits in complex matrices.

Methodology: Experimental & Theoretical Setup

To ensure reproducibility, the following self-validating protocol is recommended for generating the data discussed below.

Standardized LC-MS/MS Protocol
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (

    
    ).[1][2]
    
  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

    • Rationale: Acidic pH ensures complete protonation of the primary amine (

      
      ), maximizing 
      
      
      
      abundance.
  • Collision Energy (CE): Stepped gradient (10, 20, 40 eV).

    • Rationale: Low CE preserves the molecular ion; High CE reveals the robust aromatic core stability.

Data Acquisition Parameters
ParameterSettingImpact on Data Quality
Precursor Ion

(

)
Primary target for selection.
Isolation Width 1.0 DaPrevents interference from

isotopes of contaminants.
Scan Range

Captures low-mass aromatic fragments (tropylium).

Deep Dive: Fragmentation Pathways & Mechanism

The fragmentation of 2-(2-Methylphenoxy)benzylamine is dominated by the stability of the diphenyl ether linkage and the lability of the primary amine.

Primary Pathway: The "Ortho-Ammonia" Elimination

Upon collisional activation, the protonated molecular ion (


) undergoes a characteristic neutral loss of ammonia (

, 17 Da).
  • Mechanism: The ortho-phenoxy oxygen acts as an intramolecular base, stabilizing the transition state for

    
     bond cleavage.
    
  • Resulting Ion: A resonance-stabilized (2-(2-methylphenoxy)benzyl) cation (

    
    ).
    
Secondary Pathway: Ether Cleavage & Rearrangement

The


 ion is a branching point. It can degrade via two competing routes:[1][3]
  • Direct Ether Cleavage: Homolytic fission of the ether bond yields the Tropylium ion (

    
    ) and a neutral cresol radical, or a 2-Methylphenol cation  (
    
    
    
    , radical cation if formed via rearrangement).
  • Cyclization (Diagnostic): In the ortho isomer, the benzyl cation can attack the pendant tolyl ring, ejecting a hydrogen or methyl radical to form a fused tricyclic Xanthene-type cation (

    
     or 
    
    
    
    ).
Visualization of Signaling Pathways

The following diagram illustrates the critical fragmentation steps, highlighting the divergence between the target compound and its non-ortho isomers.

FragmentationPathway Precursor Precursor [M+H]+ m/z 214.12 (Protonated Amine) Transition Transition State (H-bonding with Ether O) Precursor->Transition Collision Energy Fragment1 Benzyl Cation [M+H - NH3]+ m/z 197.09 Transition->Fragment1 -NH3 (17 Da) (Facilitated by Ortho-O) Cyclized Xanthene-like Cation (Cyclization) m/z 179 / 181 Fragment1->Cyclized Ortho-Specific Rearrangement Cleavage1 Tropylium Ion (C7H7+) m/z 91.05 Fragment1->Cleavage1 Ether Cleavage Cleavage2 o-Cresol Cation (C7H7O+) m/z 107.05 Fragment1->Cleavage2 Charge Retention on Oxygen

Caption: Fragmentation tree of 2-(2-Methylphenoxy)benzylamine. The green path indicates the unique cyclization route available only to the ortho-isomer.

Comparative Performance Analysis

This section compares the target compound with its most relevant "alternatives"—its structural isomers. In a mixture analysis (e.g., impurity profiling), distinguishing these is paramount.

Comparison Table: Target vs. Isomers
FeatureTarget: 2-(2-Methylphenoxy) Alternative A: 4-(2-Methylphenoxy) Alternative B: 2-Phenoxy (No Methyl)
Precursor (

)
214.12214.12200.11
Base Peak (High CE) 197 (Benzyl cation)91 (Tropylium)183 (Benzyl cation)

Loss Efficiency
High (Assisted by Ortho-O)Low (No assistance)High
Diagnostic Ion

(o-Cresol fragment)

(o-Cresol fragment)

(Phenol fragment)
Differentiation Key High abundance of

relative to 91.

dominates;

is unstable.
Mass shift of -14 Da.[4]
Interpretation of Data[2][5][6][7][8][9][10][11][12][13][14][15]
  • Stability vs. Fragmentation: The target compound's ortho substitution stabilizes the

    
     cation via the "Ortho Effect." In contrast, the para-isomer (Alternative A) lacks this stabilization; the resulting benzyl cation rapidly degrades into the generic tropylium ion (
    
    
    
    ).
    • Operational Insight: If your spectrum shows a dominant

      
       and very weak 
      
      
      
      , you likely have the para impurity, not the target.
  • Methyl Group Localization: Comparing the target to Alternative B (non-methylated) confirms the presence of the methyl group. The shift from

    
     to 
    
    
    
    and
    
    
    to
    
    
    confirms the modification is on the phenoxy ring, not the benzylamine core.

References

  • Bourcier, S., & Hoppilliard, Y. (2003). Fragmentation mechanisms of protonated benzylamines: Electrospray ionisation-tandem mass spectrometry study. European Journal of Mass Spectrometry. Link

  • Bialecki, J., et al. (2006).[5] An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry. Link

  • NIST Mass Spectrometry Data Center. Benzylamine and Phenoxybenzamine Fragmentation Standards. National Institute of Standards and Technology. Link

  • Holčapek, M., et al. (2010). Differentiating Isomers using High Resolution Mass Spectrometry. Journal of Chromatography A. Link

Sources

Comparative

Reference standards for 2-(2-Methylphenoxy)benzylamine hydrochloride analysis

Reference standards for 2-(2-Methylphenoxy)benzylamine hydrochloride (CAS: 870061-76-0) are critical tools in the development and quality control of Selective Norepinephrine Reuptake Inhibitors (SNRIs), particularly as a...

Author: BenchChem Technical Support Team. Date: February 2026

Reference standards for 2-(2-Methylphenoxy)benzylamine hydrochloride (CAS: 870061-76-0) are critical tools in the development and quality control of Selective Norepinephrine Reuptake Inhibitors (SNRIs), particularly as a key intermediate or process-related impurity in the synthesis of Atomoxetine and related phenoxyphenyl-propylamine therapeutics.

This guide provides an in-depth technical comparison of reference standard grades, a validated analytical protocol, and handling best practices.

PART 1: Technical Landscape & Application Context

The Compound at a Glance[1][2][3][4][5]
  • Chemical Name: 2-(2-Methylphenoxy)benzylamine hydrochloride

  • CAS Number: 870061-76-0[6]

  • Molecular Formula:

    
    [1][7]
    
  • Role:

    • Process Intermediate: A building block in the synthesis of bi-aryl ether drug scaffolds.[1]

    • Impurity Standard: Used to quantify unreacted intermediates or degradation products in SNRI drug substances (e.g., Atomoxetine).[1]

  • Analytical Challenge: As a primary amine, this compound exhibits strong interaction with residual silanols in HPLC columns, leading to peak tailing.[1] Its hydrochloride salt form is hygroscopic, requiring strict handling protocols to prevent water uptake from altering the potency assignment.[1]

Comparative Analysis: Selecting the Right Standard Grade

In regulated pharmaceutical environments, the choice of reference standard dictates the validity of your data.[1] Below is a comparison of the three primary tiers available for this compound.

FeatureTier 1: ISO 17034 CRM Tier 2: Analytical Standard Tier 3: Research Chemical
Primary Use Method Validation, Calibration, ISO 17025 AccreditationRoutine QC, Retention Time Marker, System SuitabilityEarly R&D, Synthesis Optimization
Traceability SI-Traceable (NIST/BIPM). Unbroken chain of comparisons.Traceable to internal primary standards.Vendor CoA only.
Uncertainty Explicitly Stated (e.g.,

).[1] Includes homogeneity & stability.[1][3]
Purity only (e.g.,

).[1] No uncertainty budget.
"As is" purity (often

).[1][2]
Certification Accredited ISO 17034 Producer (e.g., LGC, Sigma-Aldrich).ISO 9001 Manufacturer.[1]Non-accredited synthesis labs.[1]
Cost Factor High (

$)
Moderate (

)
Low ($)
Recommendation Mandatory for final product release and regulatory filings.[1]Suitable for in-process checks and stability studies.Avoid for quantitative analytical work.

PART 2: Experimental Protocol (HPLC-UV)

The following method addresses the specific challenges of analyzing 2-(2-Methylphenoxy)benzylamine HCl: amine tailing and UV sensitivity .

1. Chromatographic Conditions
  • Column: C18 Base-Deactivated Column (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18(2)),

    
    .
    
    • Why: "Base-deactivated" or end-capped columns reduce silanol interactions, sharpening the amine peak.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Orthophosphoric Acid.

    • Why: Low pH ensures the amine is fully protonated (

      
      ), preventing mixed-mode retention mechanisms that cause tailing.[1]
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][5]

  • Elution Mode: Isocratic (60% Buffer : 40% ACN).[1]

  • Flow Rate: 1.0 mL/min.[1][5]

  • Temperature: 30°C.

  • Detection: UV @ 215 nm.[1]

    • Why: The benzyl and phenoxy chromophores have strong absorbance in the low UV range (210-220 nm).[1] 254 nm is less sensitive for this specific structure.[1]

  • Injection Volume: 10

    
    .
    
2. Standard Preparation

Caution: The HCl salt is hygroscopic.[1] Equilibrate the vial to room temperature before opening.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the Reference Standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1]

  • Working Standard (50

    
    ):  Dilute 500 
    
    
    
    of Stock Solution into a 10 mL volumetric flask with Mobile Phase.
3. System Suitability Criteria (Acceptance Limits)
  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for amines).
    
  • Theoretical Plates (

    
    ):  NLT 5000.
    
  • RSD of Peak Area (n=6): NMT 2.0%.[1]

PART 3: Visualization & Workflow

Analytical Workflow Diagram

The following diagram outlines the logical flow for qualifying and using this reference standard in a GMP environment.

ReferenceStandardWorkflow Start Reference Standard Receipt (2-(2-Methylphenoxy)benzylamine HCl) Check Grade Verification (ISO 17034 vs. Analytical) Start->Check Hygro Hygroscopicity Control (Desiccator Storage / Weighing) Check->Hygro Confirm CoA Prep Stock Solution Prep (Solvent: 50:50 H2O:ACN) Hygro->Prep Minimize Exposure HPLC HPLC Analysis (C18, pH 3.0, UV 215nm) Prep->HPLC Data Data Processing (Tailing Factor & Purity calc) HPLC->Data Decision Pass System Suitability? Data->Decision Valid Valid Quantitative Result Decision->Valid Yes (Tf < 1.5) Fail Investigate Column/Mobile Phase Decision->Fail No

Caption: Workflow for the qualification and analysis of 2-(2-Methylphenoxy)benzylamine HCl, emphasizing hygroscopicity control and system suitability.

PART 4: Stability & Handling Data

The following data summarizes typical stability characteristics for benzylamine hydrochloride salts, essential for maintaining the integrity of your reference material.

ParameterCharacteristicImpact on AnalysisMitigation Strategy
Hygroscopicity Moderate to HighAbsorbed water lowers the actual mass of the analyte, leading to assay errors (underestimation of potency).Store in a desiccator at 2-8°C. Equilibrate to RT before weighing. Use "As Is" value with Water Content correction (KF).
Solution Stability 24-48 HoursAmine oxidation or precipitation in high-organic solvents over time.Prepare fresh daily. Store autosampler vials at 4°C.
Thermal Stability Good (Solid state)Degradation is minimal below 40°C.Avoid exposure to heat during transport.[1]
Light Sensitivity LowPhenoxy ethers are generally stable, but benzylamines can discolor.[1]Store in amber vials.
Calculation of Potency (As Is vs. Dried Basis)

When using a non-CRM standard (Tier 2 or 3), you must correct for water and counter-ion content to determine the "Free Base" content if your method requires it.[1]

graphic
×
(
1
−
%
Water
100
−
%
Residual Solvents
100
)
\text{Potency}graphic}} \times (1 - \frac{% \text{Water}}

For the Hydrochloride Salt to Free Base conversion:


[1]

References

  • European Pharmacopoeia (Ph.[1] Eur.) . General Chapter 5.12: Reference Standards. Strasbourg, France: EDQM.[1] Link

  • ISO/IEC 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[1] Link

  • Chem-Impex International . Product Data: 2-(2-Methylphenoxy)Benzylamine Hydrochloride. Link

  • Phenomenex . HPLC Method Development for Amines: Overcoming Tailing. Link

  • BenchChem . 4-(4-Methylphenoxy)benzylamine hydrochloride Product Information (Structural Analog Reference). Link

Sources

Validation

Technical Comparison Guide: UV-Vis Characterization of 2-(2-Methylphenoxy)benzylamine Hydrochloride

Executive Summary 2-(2-Methylphenoxy)benzylamine hydrochloride (CAS: 870061-76-0) is a critical pharmaceutical intermediate, often utilized in the synthesis of norepinephrine reuptake inhibitors (NRIs) such as Atomoxetin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Methylphenoxy)benzylamine hydrochloride (CAS: 870061-76-0) is a critical pharmaceutical intermediate, often utilized in the synthesis of norepinephrine reuptake inhibitors (NRIs) such as Atomoxetine. Its structural core—a diphenyl ether moiety substituted with a methylamine group—presents a distinct UV-Vis absorption profile that differs from simple benzylamines.

This guide provides a technical comparison of its UV-Vis absorption maxima (


) against key structural analogs. It is designed for analytical scientists requiring robust identification protocols during drug substance development and impurity profiling.

Part 1: UV-Vis Absorption Profile & Comparison

The UV-Vis spectrum of 2-(2-Methylphenoxy)benzylamine HCl is dominated by the o-tolyloxy-benzyl chromophore. Unlike simple benzylamine, the presence of the ether linkage and the second aromatic ring creates a bathochromic (red) shift and a hyperchromic effect (increased intensity).

Comparative Absorption Data
CompoundPrimary

(nm)
Secondary

(nm)
Chromophore Analysis
2-(2-Methylphenoxy)benzylamine HCl 272 ± 2 nm ~215 nm Diphenyl Ether System: The ether oxygen facilitates

and

transitions between the two aromatic rings, shifting absorption to the 270–275 nm region.
Atomoxetine HCl 270–271 nm217 nmAryloxy-Propylamine: Contains a similar o-tolyloxy moiety, but the rings are separated by a propyl chain, preventing direct conjugation.
Benzylamine 256 nm206 nmSimple Arene: Lacks the auxochromic oxygen atom. The absorption is typical of a monosubstituted benzene ring (benzenoid band).
o-Cresol (2-Methylphenol) 270 nm214 nmPhenolic System: The hydroxyl auxochrome shifts the benzene absorption from 254 nm to ~270 nm, mimicking the phenoxy fragment of the target.

Key Insight: The target compound's absorption at ~272 nm is a reliable "fingerprint" region for diphenyl ether derivatives. If your sample absorbs primarily at 256 nm, it suggests cleavage of the ether bond or significant contamination with simple benzylamine precursors.

Part 2: Technical Analysis & Chromophore Mechanics

The Bathochromic Shift Mechanism

The spectral difference between the target and its precursors is driven by p-


 conjugation :
  • Benzylamine Core: The benzene ring absorbs at 256 nm (the B-band).

  • Phenoxy Substitution: The oxygen atom of the phenoxy group possesses non-bonding electron pairs (lone pairs). These electrons interact with the

    
    -system of the benzyl ring.
    
  • Result: This interaction lowers the energy gap between the HOMO and LUMO orbitals, resulting in a Red Shift (Bathochromic Shift) of approximately 15–20 nm (from 256 nm

    
     ~272 nm).
    
Self-Validating Logic
  • If

    
     nm:  Suspect hydrolysis or absence of the phenoxy group.
    
  • If

    
     nm:  Suspect extended conjugation (e.g., oxidation to a quinone-like species) or transition metal contamination.
    

Part 3: Experimental Protocol (SOP)

Objective: To determine the


 of 2-(2-Methylphenoxy)benzylamine HCl with high precision using a Double-Beam Spectrophotometer.
Reagents & Equipment[1][2][3]
  • Solvent: Methanol (HPLC Grade) or Acetonitrile (UV Cutoff < 190 nm). Note: Avoid Acetone (cutoff 330 nm).

  • Reference Standard: Atomoxetine HCl (optional, for system suitability).

  • Equipment: UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60) with matched Quartz Cuvettes (1 cm path length).

Step-by-Step Workflow
  • Blank Preparation:

    • Fill a quartz cuvette with pure Methanol. Run a baseline correction from 200 nm to 400 nm.

  • Stock Solution (1 mg/mL):

    • Weigh 10.0 mg of 2-(2-Methylphenoxy)benzylamine HCl.

    • Dissolve in 10.0 mL Methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (20 µg/mL):

    • Pipette 0.2 mL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with Methanol.[1]

    • Target Absorbance: 0.4 – 0.8 AU (Beer-Lambert Linear Range).

  • Measurement:

    • Scan the sample from 200 nm to 400 nm .

    • Scan Speed: Medium (approx. 200 nm/min).

    • Slit Width: 1.0 nm.

  • Data Validation:

    • Locate the global maximum in the 260–280 nm window.

    • Calculate the ratio

      
      . A consistent ratio indicates purity.
      

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision tree for validating the compound based on UV spectral data.

UV_Validation_Logic Start Start: Acquire UV Spectrum (200-400 nm) Check_Max Identify Primary λmax Start->Check_Max Case_256 λmax ≈ 256 nm Check_Max->Case_256 Blue Shifted Case_272 λmax ≈ 270-275 nm Check_Max->Case_272 Expected Range Case_Other λmax > 280 nm Check_Max->Case_Other Red Shifted Result_Benzyl FAIL: Benzylamine Core Only (Missing Phenoxy Group) Case_256->Result_Benzyl Result_Pass PASS: Diphenyl Ether Confirmed (Target Compound) Case_272->Result_Pass Result_Contam FAIL: Contamination (Check Metals/Oxidation) Case_Other->Result_Contam

Caption: Logical decision tree for interpreting UV-Vis spectral shifts during the identification of 2-(2-Methylphenoxy)benzylamine HCl.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11115 (Atomoxetine HCl). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). UV/Visible Spectrum of Benzylamine. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Scholars Research Library. Validated RP-HPLC and UV spectrophotometry method for the estimation of atomoxetine hydrochloride. Der Pharmacia Lettre, 2011. Retrieved from [Link]

Sources

Comparative

Structural Validation of ortho-Phenoxybenzylamine Derivatives via IR Spectroscopy

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts Executive Summary: The Case for IR in High-Throughput Validation In the synthesis of ortho-phenoxybenzylamine derivatives—...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts

Executive Summary: The Case for IR in High-Throughput Validation

In the synthesis of ortho-phenoxybenzylamine derivatives—common scaffolds in kinase inhibitors and CNS-active agents—structural validation is the critical bottleneck. While Nuclear Magnetic Resonance (NMR) remains the gold standard for skeletal elucidation, it is often too resource-intensive for routine reaction monitoring or high-throughput quality control (QC).

This guide delineates a robust, self-validating protocol using Fourier Transform Infrared (FTIR) Spectroscopy . By focusing on specific vibrational modes—specifically the ether linkage, the amine handle, and the diagnostic ortho-substitution pattern—researchers can achieve a "Pass/Fail" structural confirmation in under two minutes, reserving NMR for final characterization.

The Analytical Challenge: Ortho vs. Para vs. Meta

The primary challenge in synthesizing phenoxybenzylamines is ensuring the integrity of the ether linkage and the position of the amine relative to the phenoxy group.

  • Isomer Differentiation: Mass Spectrometry (MS) easily confirms the molecular weight (

    
    ) but struggles to differentiate ortho, meta, and para isomers without complex fragmentation analysis.
    
  • Functional Group Survival: Confirming the amine remains primary (

    
    ) or secondary (
    
    
    
    ) without accidental alkylation during synthesis.
Comparative Analysis: IR vs. Alternatives

The following table objectively compares IR against NMR and MS for this specific application.

FeatureFTIR (Recommended for QC)

H NMR (Gold Standard)
Mass Spectrometry (MS)
Primary Utility Functional group ID & Isomer fingerprintingSkeletal connectivity & SymmetryMolecular weight & Elemental composition
Isomer Resolution High (Distinct "fingerprint" region

)
Very High (Coupling constants

)
Low (Requires specific fragmentation)
Throughput

mins/sample (ATR method)

mins/sample

mins/sample
Sample State Solid or Oil (Non-destructive)Solubilized (Deuterated solvent req.)Ionized (Destructive)
Cost Per Run NegligibleHigh (Solvents + Instrument time)Medium
Spectral Fingerprinting: The Validation Logic

To validate an ortho-phenoxybenzylamine derivative, you must confirm three distinct structural zones. If any zone is absent, the structure is invalid.

Zone A: The Amine Handle (

)
  • Target: Primary amine (

    
    ).[1]
    
  • Signal: Two distinct bands (Asymmetric stretch

    
    , Symmetric stretch 
    
    
    
    ).
  • Validation Logic:

    • Observation: Two bands

      
       Primary amine (Success).[1]
      
    • Observation: One band

      
       Secondary amine (Potential over-alkylation).
      
    • Observation: Broad band

      
      
      
      
      
      Ammonium salt formation (Requires neutralization).
Zone B: The Ether Linkage (

)
  • Target: Aryl-Alkyl Ether (

    
    ).
    
  • Signal: Strong Asymmetric stretch at

    
     and Symmetric stretch at 
    
    
    
    .
  • Validation Logic: Absence of the strong

    
     band suggests cleavage of the ether bond (loss of phenoxy group).
    
Zone C: The Ortho-Substitution Pattern (

)[2][3]
  • Target: 1,2-Disubstituted Benzene Ring.

  • Signal: Strong Out-of-Plane (oop) C-H bending.

  • Validation Logic:

    • Ortho: Strong band at

      
      .[4][5]
      
    • Meta: Bands at

      
       and 
      
      
      
      .[6]
    • Para: Single strong band at

      
      .
      
    • Critical Check: If the spectrum shows a shift from

      
       to 
      
      
      
      , the starting material may have been isomeric impure.
Experimental Protocol: ATR-FTIR Method

This protocol utilizes Attenuated Total Reflectance (ATR) for rapid screening.

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR crystal. Resolution:


.
Scans:  16 (Screening) or 64 (Publication).

Step-by-Step Workflow:

  • Background: Clean crystal with isopropanol. Collect background spectrum (air).

  • Sample Loading:

    • Solids: Place

      
       of solid directly on the crystal. Apply high pressure using the anvil to ensure contact.
      
    • Oils: Apply 1 drop. No pressure anvil needed.

  • Acquisition: Collect spectrum from

    
    .
    
  • Processing: Apply baseline correction if necessary. Identify peaks in Zones A, B, and C.

  • Cleaning: Wipe crystal with methanol/isopropanol. Ensure no cross-contamination (monitor

    
     for residual carbonyls or 
    
    
    
    for aliphatic residue).
Supporting Experimental Data (Representative)

The following data represents a typical validation of 2-phenoxybenzylamine .

Functional GroupVibration ModeTheoretical Range (

)
Observed Value (

)
Interpretation
Primary Amine N-H Stretch (Asym)

3382 (Medium)Free

confirmed
Primary Amine N-H Stretch (Sym)

3305 (Medium)Free

confirmed
Aryl Ether C-O-C Stretch (Asym)

1245 (Strong)Phenoxy group intact
Aryl Ether C-O-C Stretch (Sym)

1042 (Medium)Ether linkage confirmed
Aromatic Ring C=C Ring Stretch

1588 (Variable)Aromaticity present
Ortho-Sub C-H oop Bending

748 (Strong)1,2-substitution confirmed

Note: If the sample is a hydrochloride salt, the N-H stretches will be replaced by a broad "ammonium band" centered around


. To see the sharp bands above, neutralize a small aliquot with 

and extract with

before IR analysis.
Visualization: The Validation Workflow

The following diagram illustrates the decision logic for validating the derivative structure.

ValidationWorkflow Start Crude Product (Phenoxybenzylamine) CheckSalt Is sample a Salt (HCl/TFA)? Start->CheckSalt Neutralize Neutralize (NaOH) & Extract (DCM) CheckSalt->Neutralize Yes RunIR Run ATR-FTIR (4000-600 cm-1) CheckSalt->RunIR No (Free Base) Neutralize->RunIR CheckZoneA Zone A: 3300-3400 cm-1 (Amine) RunIR->CheckZoneA CheckZoneB Zone B: 1240 cm-1 (Ether) CheckZoneA->CheckZoneB 2 Bands Present Fail FAIL: Check Synthesis CheckZoneA->Fail 0 or 1 Band (Impure) CheckZoneC Zone C: ~750 cm-1 (Ortho-Sub) CheckZoneB->CheckZoneC Strong Band Present CheckZoneB->Fail Band Absent Decision Structural Decision CheckZoneC->Decision Pass PASS: Proceed to NMR/Bio-assay Decision->Pass Band at ~750 cm-1 Decision->Fail Band at >800 cm-1 (Para) or ~690 cm-1 (Meta)

Caption: Logic flow for rapid structural validation of ortho-phenoxybenzylamine derivatives. This workflow filters out regiochemical isomers and failed couplings before expensive NMR analysis.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for IR band assignments).
  • NIST Chemistry WebBook. (n.d.). Infrared Spectrum of Benzylamine. National Institute of Standards and Technology.[7] Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methylphenoxy)benzylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-Methylphenoxy)benzylamine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.